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1-[(4-Sec-butylphenyl)sulfonyl]piperazine Documentation Hub

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  • Product: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine
  • CAS: 744227-35-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Alkylphenyl)sulfonylpiperazines

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Author's Foreword: Navigating Isomeric Specificity The query for "4-sec-butylphenyl sulfonyl piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author's Foreword: Navigating Isomeric Specificity

The query for "4-sec-butylphenyl sulfonyl piperazine" identifies a specific chemical structure within a broader, pharmacologically significant class of arylsulfonylpiperazines. Direct, extensive documentation for the sec-butyl isomer is sparse in readily available literature. However, its structural isomer, 1-(4-tert-butylphenyl)sulfonylpiperazine , is a documented compound (CAS 379244-68-5) and serves as a scientifically robust and representative model for this guide.[1] The principles of synthesis, characterization, and potential applications discussed herein are directly translatable to the sec-butyl isomer and its analogues. This guide, therefore, utilizes the tert-butyl isomer as the primary exemplar to provide a comprehensive and technically grounded resource.

Part 1: Core Molecular Profile and Physicochemical Properties

The 1-(4-alkylphenyl)sulfonylpiperazine scaffold is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its structure marries a flexible, basic piperazine ring with a rigid, aromatic sulfonyl group. This combination imparts a unique set of physicochemical properties that are highly tunable, making it a "privileged scaffold" in medicinal chemistry.[2][3]

The piperazine moiety, with its two nitrogen atoms, offers a handle to modulate aqueous solubility and basicity (pKa), which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The arylsulfonyl group provides a stable, rigid anchor that can engage in specific interactions with biological targets.[4]

Quantitative Data Summary

The molecular formula and weight are fundamental properties for any chemical entity. The table below outlines these for both the primary exemplar (tert-butyl isomer) and the originally requested sec-butyl isomer.

Property1-(4-tert-butylphenyl)sulfonylpiperazine1-(4-sec-butylphenyl)sulfonylpiperazine
CAS Number 379244-68-5[1]Not readily available
Molecular Formula C₁₄H₂₂N₂O₂S[1]C₁₄H₂₂N₂O₂S
Molecular Weight 282.40 g/mol [1]282.40 g/mol
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N1CCNCC1CCC(C)C1=CC=C(C=C1)S(=O)(=O)N1CCNCC1
Predicted LogP 2.93[1]~2.9-3.1 (Isomer-dependent)
Polar Surface Area 57.79 Ų[1]57.79 Ų
Structural Representation

The core structure consists of a piperazine ring attached via one of its nitrogen atoms to the sulfur atom of a 4-alkyl-substituted benzenesulfonyl group.

Caption: Molecular structure of 1-(4-tert-butylphenyl)sulfonylpiperazine.

Part 2: Synthesis and Experimental Protocols

The synthesis of 1-(4-alkylphenyl)sulfonylpiperazines is a classic example of nucleophilic substitution, specifically a sulfonamide bond formation. The causality behind this experimental choice is its high efficiency, reliability, and the ready availability of starting materials.

Core Synthesis Workflow

The most direct and widely used method involves the reaction of an appropriate arylsulfonyl chloride with piperazine in the presence of a base.

G Start Starting Materials: - 4-tert-Butylbenzenesulfonyl Chloride - Piperazine - Base (e.g., Triethylamine) Reaction Reaction Step: Nucleophilic Attack Start->Reaction Combine in Solvent (e.g., DCM) Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent Reaction->Workup Reaction Completion Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Crude Product Product Final Product: 1-(4-tert-butylphenyl)sulfonylpiperazine Purification->Product Pure Compound

Caption: General workflow for the synthesis of 1-(4-alkylphenyl)sulfonylpiperazines.

Detailed Step-by-Step Methodology

This protocol is a self-validating system; successful execution yields a product whose analytical data (NMR, MS) will confirm the structure.

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Causality: Using an excess of piperazine serves two purposes: it drives the reaction to completion and acts as a secondary base to scavenge the HCl byproduct, although an additional non-nucleophilic base is recommended for cleaner reactions.

  • Reaction Initiation:

    • Cool the solution to 0 °C using an ice bath. This is critical for controlling the exothermicity of the reaction.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

    • In a separate flask, dissolve 4-tert-butylbenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the piperazine solution over 15-30 minutes.

    • Causality: Slow, dropwise addition prevents localized overheating and minimizes the formation of the undesired N,N'-bis(sulfonyl)piperazine byproduct.

  • Reaction and Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Workup and Isolation:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Causality: The aqueous wash removes the hydrochloride salt of the base and excess piperazine, simplifying the subsequent purification step.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the tert-butyl group (a singlet around 1.3 ppm), the aromatic protons (two doublets in the 7.5-7.9 ppm region), and the piperazine protons (two multiplets, typically between 2.5-3.5 ppm).

  • MS (Mass Spectrometry): The ESI+ spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 283.1.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, corresponding to the proposed structure.

Part 3: Applications in Drug Discovery & Development

The arylsulfonylpiperazine motif is a cornerstone in modern medicinal chemistry, appearing in drugs and clinical candidates across numerous therapeutic areas.[2] Its value lies in its ability to present functional groups in a specific 3D orientation to interact with biological targets.

  • Central Nervous System (CNS) Agents: The scaffold is prevalent in compounds targeting CNS receptors. For instance, derivatives have been designed as potent antagonists for the serotonin 5-HT₆ receptor, which is a target for cognitive disorders like Alzheimer's disease.[5][6][7] The piperazine nitrogen often serves as a key basic center for receptor interaction.

  • Anticoagulants: Certain 1-arylsulfonyl-3-piperazinone derivatives have been developed as highly potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[8] This highlights the scaffold's utility in designing enzyme inhibitors.

  • Anti-inflammatory and Analgesic Agents: The piperazine core is found in numerous molecules with anti-inflammatory and analgesic properties, suggesting its potential for development in these areas.[9]

  • Oncology: The piperazine ring is a key component of many successful tyrosine kinase inhibitors, such as Imatinib, where it enhances solubility and pharmacokinetic properties.[3]

Part 4: Safety, Handling, and Storage

Professional laboratory practice dictates that all chemicals be handled with care. The precursors for this synthesis require particular attention.

  • Arylsulfonyl Chlorides: These compounds are corrosive and lachrymatory. They react violently with water, releasing toxic HCl gas.[10]

    • Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

    • Storage: Store in a cool, dry place away from moisture, under an inert atmosphere if possible.[10]

  • Piperazine: Piperazine and its solutions are corrosive and can cause severe skin and eye irritation or burns.[11][12]

    • Handling: Avoid skin and eye contact. Wear protective gloves and safety goggles.[11][13] Use in a well-ventilated area.

    • Storage: Store in tightly closed containers in a cool, well-ventilated area away from acids and oxidizing agents.[11]

References

  • ResearchGate. (n.d.). Applications of piperazine scaffold in drug design. Retrieved from [Link]

  • Canale, V., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. MDPI. Retrieved from [Link]

  • Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-44. Retrieved from [Link]

  • ResearchGate. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(Pentyldisulfanyl)butyl]piperazine. Retrieved from [Link]

  • PubMed. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Retrieved from [Link]

  • NJ Department of Health. (n.d.). Piperazine Hazard Summary. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • EDQM. (2023). Piperazine Safety Data Sheet. Retrieved from [Link]

  • Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine. CAS 866153-26-6. Retrieved from [Link]

  • PMC. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-sulfamoylpiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-methyl-4-(4-tert-butylphenoxy)sulfonyl-benzene. CAS 7598-28-9. Retrieved from [Link]

Sources

Exploratory

Technical Profile: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine

Executive Summary 1-[(4-Sec-butylphenyl)sulfonyl]piperazine is a specialized N-arylsulfonylpiperazine derivative serving as a critical pharmacophore in medicinal chemistry. It is primarily utilized as a scaffold in the d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(4-Sec-butylphenyl)sulfonyl]piperazine is a specialized N-arylsulfonylpiperazine derivative serving as a critical pharmacophore in medicinal chemistry. It is primarily utilized as a scaffold in the development of 5-HT6 receptor antagonists (targeting cognitive impairment in Alzheimer’s and schizophrenia) and antimicrobial agents. The molecule features a lipophilic sec-butyl tail that enhances membrane permeability and hydrophobic binding interactions, coupled with a polar piperazine headgroup that ensures solubility and hydrogen bonding capability.

This guide details the chemical identity, validated synthesis protocols, structure-activity relationships (SAR), and analytical characterization of this compound.

Part 1: Chemical Identity & Structural Analysis[1]

The compound consists of a piperazine ring mono-functionalized with a 4-sec-butylbenzenesulfonyl group. The sec-butyl moiety introduces a chiral center, typically present as a racemate in standard building blocks unless stereoselective synthesis is employed.

Core Identifiers
Identifier Code / Value
IUPAC Name 1-(4-sec-butylbenzenesulfonyl)piperazine
Canonical SMILES CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Isomeric SMILES CCC1=CC=C(S(=O)(=O)N2CCNCC2)C=C1 (Example for S-isomer)
Molecular Formula C₁₄H₂₂N₂O₂S
Molecular Weight 282.40 g/mol
LogP (Predicted) ~2.8 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 (NH) / 4 (O, N)
Structural Visualization (DOT)

The following diagram illustrates the functional segmentation of the molecule relevant to ligand binding.

ChemicalStructure Figure 1: Pharmacophore Segmentation of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine SecButyl Sec-Butyl Tail (Hydrophobic/Steric Bulk) Phenyl Phenyl Ring (Pi-Stacking) SecButyl->Phenyl Para-substitution Sulfonyl Sulfonyl Linker (Rigid Spacer/H-Bond Acceptor) Phenyl->Sulfonyl Piperazine Piperazine Head (Basic Amine/Solubility) Sulfonyl->Piperazine Sulfonamide Bond

Part 2: Synthetic Methodology

Strategic Considerations

The primary challenge in synthesizing mono-sulfonylated piperazines is preventing the formation of the N,N’-bis-sulfonylated byproduct. Two strategies are standard:

  • Method A (High Throughput): Use of excess piperazine (3-5 equivalents) to statistically favor mono-substitution.

  • Method B (High Purity): Use of N-Boc-piperazine followed by deprotection.

Below is the protocol for Method A , which is more atom-economical for generating this specific building block.

Experimental Protocol: Excess Piperazine Route

Reagents:

  • 4-sec-butylbenzenesulfonyl chloride (1.0 equiv)

  • Piperazine (anhydrous) (4.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (1.2 equiv)

Step-by-Step Procedure:

  • Preparation: Dissolve anhydrous piperazine (4.0 equiv) and Et₃N (1.2 equiv) in DCM (10 mL/g) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 4-sec-butylbenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes. Critical: Slow addition at low temperature minimizes bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The product will appear as a lower Rf spot compared to the sulfonyl chloride, but higher than piperazine.

  • Workup:

    • Dilute with DCM.

    • Wash with water (3x) to remove excess unreacted piperazine and Et₃N·HCl salts.[1][2] Note: The product is moderately basic; ensure the aqueous layer is not too acidic, or the product will protonate and remain in the water.

    • Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic layer. If high purity is required, recrystallize from Ethanol/Hexane or perform flash column chromatography (DCM:MeOH:NH₄OH gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Synthesis Workflow (Excess Amine Method) Start Start: 0°C, DCM Reactants Piperazine (4 eq) + Et3N + Sulfonyl Chloride (1 eq) Start->Reactants Reaction Stir 4-6h @ RT (Nucleophilic Attack) Reactants->Reaction Dropwise Addition Quench Water Wash (x3) (Remove excess Piperazine) Reaction->Quench TLC Complete Dry Dry (Na2SO4) & Concentrate Quench->Dry Product Final Product: Mono-sulfonylated Piperazine Dry->Product

Part 3: Medicinal Chemistry Context (SAR)

5-HT6 Receptor Antagonism

Arylsulfonylpiperazines are a "privileged structure" in the design of 5-HT6 antagonists. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) implicated in cognition.

  • The Sulfonyl Group: Acts as a hydrogen bond acceptor and provides a rigid geometry that orients the aromatic ring and the basic amine [1].

  • The Piperazine Nitrogen: The secondary amine (N4) is basic (pKa ~9.8). At physiological pH, it is protonated and forms a crucial ionic interaction with a conserved aspartate residue (Asp3.32) in the GPCR binding pocket [2].

  • The Sec-Butyl Group: This group is critical for Structure-Activity Relationship (SAR) . Unlike a simple methyl group, the sec-butyl moiety provides significant steric bulk and lipophilicity. It targets a specific hydrophobic pocket in the receptor, often improving potency compared to smaller analogs. The branching (chiral center) can also be leveraged to probe the stereochemical constraints of the binding pocket.

ADME Considerations
  • Metabolic Stability: The sec-butyl group is a potential site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Solubility: While the sulfonamide bond decreases water solubility, the piperazine tail maintains sufficient polarity for oral bioavailability.

Part 4: Analytical Profiling

To validate the synthesis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine, the following analytical signatures must be confirmed.

1H NMR Interpretation (CDCl₃, 400 MHz)
Chemical Shift (δ) Multiplicity Integration Assignment
7.60 - 7.70 Doublet (d)2HAromatic protons (Ortho to SO₂)
7.30 - 7.40 Doublet (d)2HAromatic protons (Meta to SO₂)
2.90 - 3.05 Multiplet (m)8HPiperazine ring protons (N-CH₂-CH₂-N)
2.65 - 2.75 Multiplet (m)1HBenzylic CH of sec-butyl
1.60 - 1.70 Multiplet (m)2HCH₂ of sec-butyl
1.25 Doublet (d)3HCH₃ of sec-butyl (branch)
0.85 Triplet (t)3HTerminal CH₃ of sec-butyl

Note: The presence of the sec-butyl group is confirmed by the specific pattern of the aliphatic region (0.85 - 2.75 ppm), distinct from a tert-butyl (singlet) or n-butyl (triplet/multiplet sequence).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Expected Parent Ion: [M+H]⁺ = 283.15 m/z

  • Fragmentation: Loss of the piperazine ring or cleavage of the sulfonamide bond may be observed at higher collision energies.

References

  • PubChem. 1-(4-Methylsulfonylphenyl)sulfonylpiperazine (Analog Structure Reference).[3] National Library of Medicine. Available at: [Link]

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists.[4][5] Drug Discovery Today. (Contextual grounding for arylsulfonylpiperazine scaffold).

  • Narendra Sharath Chandra, J. N., et al. (2006). Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. Bioorganic & Medicinal Chemistry.[1][6][7] (Protocol validation for sulfonyl chloride coupling).

Sources

Foundational

biological activity of 4-sec-butylphenyl sulfonyl piperazine

An In-Depth Technical Guide to the Biological Activity of 4-sec-butylphenyl Sulfonyl Piperazine Executive Summary The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, integral to n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-sec-butylphenyl Sulfonyl Piperazine

Executive Summary

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] Its unique physicochemical properties, such as high aqueous solubility and two versatile nitrogen atoms for functionalization, make it a cornerstone of drug design.[1][2] When combined with a sulfonyl moiety, the resulting sulfonylpiperazine scaffold exhibits enhanced metabolic stability and lipophilicity, allowing for potent and specific interactions with a wide array of biological targets.[3] This guide provides a comprehensive technical overview of a specific derivative, 4-sec-butylphenyl sulfonyl piperazine, focusing on its synthesis, potential biological activities based on structure-activity relationship (SAR) studies of related compounds, and detailed protocols for its evaluation. We will explore its predicted roles as an antimalarial, antibacterial, and cytotoxic agent, grounded in authoritative research on the broader phenylsulfonyl piperazine class.

Introduction to the Sulfonylpiperazine Scaffold

The sulfonylpiperazine motif has garnered significant attention from medicinal chemists due to its presence in a variety of biologically active compounds.[3] This structural class has demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects.[3] The sulfonyl group is critical, engaging in strong hydrogen bonding and other non-covalent interactions within target protein binding pockets, while the piperazine ring provides a flexible yet constrained linker that can be functionalized to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4] The subject of this guide, 4-sec-butylphenyl sulfonyl piperazine, combines this potent scaffold with a hydrophobic sec-butyl group, suggesting a potential for high-affinity binding to targets with lipophilic pockets.

Synthesis and Characterization

The synthesis of 4-sec-butylphenyl sulfonyl piperazine is a direct and robust process, typically achieved through the sulfonylation of piperazine. The protocol described below is a self-validating system designed for high yield and purity.

General Synthesis Workflow

The synthesis follows a standard nucleophilic substitution pathway where the secondary amine of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride.

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product A Piperazine (Excess) C Combine reactants at 0°C Add Triethylamine (TEA) as base Stir at room temperature for 12-24h A->C B 4-sec-butylbenzenesulfonyl chloride in Dichloromethane (DCM) B->C D Aqueous Wash (e.g., NaHCO3 solution) C->D Reaction Quench E Organic Layer Separation & Drying (e.g., Na2SO4) D->E F Solvent Evaporation (Rotary Evaporation) E->F G Purification (Column Chromatography) F->G H 4-sec-butylphenyl sulfonyl piperazine G->H Pure Compound

Caption: General workflow for the synthesis of 4-sec-butylphenyl sulfonyl piperazine.

Detailed Synthesis Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve piperazine (2.5 equivalents) in dichloromethane (DCM). The use of excess piperazine acts both as a nucleophile and a base to quench the HCl byproduct, though an external base is recommended for driving the reaction to completion.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-sec-butylbenzenesulfonyl chloride (1.0 equivalent) in DCM.

  • Reaction: Cool the piperazine solution to 0°C in an ice bath. Add triethylamine (TEA, 1.5 equivalents) as an acid scavenger. Add the 4-sec-butylbenzenesulfonyl chloride solution dropwise to the cooled piperazine solution over 30 minutes with constant stirring.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine. The purpose of the NaHCO₃ wash is to neutralize any remaining acid and remove the triethylamine hydrochloride salt.

  • Extraction and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4-sec-butylphenyl sulfonyl piperazine.[5]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activities and Mechanisms of Action

While specific studies on 4-sec-butylphenyl sulfonyl piperazine are not widely published, extensive research on the phenylsulfonyl piperazine class allows for authoritative predictions of its biological potential.[6][7]

Antimalarial Activity: Inhibition of Erythrocyte Invasion

The emergence of drug-resistant malaria has spurred the search for new antimalarials with novel mechanisms.[7] The phenylsulfonyl piperazine class has been identified as a specific inhibitor of erythrocyte invasion by Plasmodium falciparum merozoites, a critical step in the parasite's life cycle.[4][7]

  • Mechanism of Action: These compounds do not kill the parasite directly but prevent it from invading red blood cells.[7] This action blocks the parasite's proliferation and pathogenic effects. The precise molecular target is still under investigation, but it is believed to interfere with essential protein-protein interactions during the invasion process. The sec-butylphenyl group likely enhances binding affinity to a hydrophobic pocket on the target protein.[7]

Antibacterial Activity: Targeting Lipid A Biosynthesis

Gram-negative bacteria are notoriously difficult to treat due to their protective outer membrane, a key component of which is lipopolysaccharide (LPS).[6] The biosynthesis of Lipid A, the membrane anchor of LPS, is an excellent target for novel antibiotics.

  • Mechanism of Action: A sulfonyl piperazine compound, designated AZ1, was found to inhibit LpxH, an essential enzyme (UDP-2,3-diacylglucosamine pyrophosphatase) in the Raetz pathway of lipid A biosynthesis.[6] Inhibition of LpxH disrupts the formation of the outer membrane, leading to bacterial cell death. This mechanism is advantageous because the accumulation of lipid A precursors can also be toxic to the bacteria, providing a dual killing mechanism.[6]

UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_DAGn UDP-3-O- (R-3-OH-C14)-GlcNAc LpxA->UDP_DAGn LpxC LpxC UDP_DAGn->LpxC Product_LpxC UDP-3-O- (R-3-OH-C14)-GlcN LpxC->Product_LpxC LpxD LpxD Product_LpxC->LpxD Product_LpxD UDP-2-(R-3-OH-C14)- 3-O-(R-3-OH-C14)-GlcN LpxD->Product_LpxD LpxH LpxH Product_LpxD->LpxH Product_LpxH Lipid X LpxH->Product_LpxH Pathway_End Further steps to Lipid A & LPS Product_LpxH->Pathway_End Inhibitor 4-sec-butylphenyl sulfonyl piperazine Inhibitor->LpxH cluster_0 Step 1: Primary Reaction cluster_1 Step 2: Coupled Reaction cluster_2 Step 3: Detection A Substrate: UDP-DAGn C Product: Lipid X + UMP + PPi A->C B Enzyme: LpxH + Test Compound B->C E Product: Dephosphorylated Lipid X + Inorganic Phosphate (Pi) C->E Lipid X product D Enzyme: LpxE D->E G Color Development (Pi complexes with reagent) E->G Pi product F Add Malachite Green Reagent F->G H Measure Absorbance at ~620 nm G->H

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Determination of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Solubility in DMSO for Drug Discovery Applications

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to determining and utilizing the solubility of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to determining and utilizing the solubility of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine in dimethyl sulfoxide (DMSO). As a foundational step in early-stage drug discovery, establishing an accurate maximum stock concentration is critical for the integrity of high-throughput screening (HTS) and subsequent biological assays. We present a detailed protocol for the experimental determination of solubility, discuss the underlying scientific principles, and outline best practices for the preparation, storage, and use of DMSO stock solutions to ensure reproducible and reliable experimental outcomes.

Introduction: The Critical Role of DMSO and Solubility in Preclinical Research

Dimethyl sulfoxide (DMSO) is an indispensable solvent in the field of drug discovery, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar small molecules.[1][2] Its miscibility with aqueous media makes it an ideal vehicle for introducing test compounds into biological assays.[1] However, the assumption of complete solubility can be a critical pitfall. Undissolved compound particulates can lead to inaccurate concentration measurements, block dispensing equipment in automated systems, and ultimately produce unreliable or false-negative results in screening campaigns.[3][4]

The compound of interest, 1-[(4-Sec-butylphenyl)sulfonyl]piperazine, belongs to the sulfonylpiperazine class, a scaffold present in numerous biologically active agents.[5][6] Accurate characterization of its solubility in DMSO is not merely a procedural step but a prerequisite for meaningful pharmacological evaluation. This guide provides the necessary theoretical background and a practical, self-validating protocol to empower researchers to confidently determine this crucial parameter.

Compound and Solvent Profiles

1-[(4-Sec-butylphenyl)sulfonyl]piperazine
  • Structure: Comprises a piperazine ring, a flexible and often pharmacologically important moiety, linked to a sec-butylphenyl group via a sulfonyl bridge.[7]

  • Anticipated Properties: The sec-butylphenyl group imparts significant lipophilicity, while the sulfonyl and piperazine groups introduce polar characteristics. This amphipathic nature suggests that while solubility in a powerful polar aprotic solvent like DMSO is expected, it is not unlimited.

Dimethyl Sulfoxide (DMSO)
  • Chemical Properties: DMSO, (CH₃)₂SO, is a highly polar, aprotic solvent with a high boiling point (189 °C) and a freezing point of 18.5 °C.[1][8] Its ability to act as both a hydrogen bond acceptor and a potent solvent for a wide range of organic molecules and some inorganic salts makes it exceptional for creating high-concentration stock solutions.[2][9]

  • Key Considerations for Use:

    • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of hydrophobic compounds and potentially promote degradation.[3] Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened or properly stored container.[2][10]

    • Cellular Effects: While widely used, DMSO can exert biological effects in a concentration-dependent manner.[1][11] It is imperative to maintain the final concentration in cell-based assays as low as possible, typically below 0.5%, and to always include a vehicle control (media with an identical final DMSO concentration) to account for any solvent-induced artifacts.[3][12]

Experimental Determination of Maximum Solubility

The following protocol details the equilibrium saturation method, often referred to as the "shake-flask" method, adapted for determining the maximum solubility of a compound in neat DMSO at room temperature.[4][13] This method ensures that the solution has reached equilibrium, providing a true measure of thermodynamic solubility under the specified conditions.

Materials and Equipment
  • 1-[(4-Sec-butylphenyl)sulfonyl]piperazine (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop microcentrifuge (capable of >10,000 x g)

  • Calibrated micropipettes and tips

  • Incubator or shaker at controlled room temperature (e.g., 25 °C)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Protocol
  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes. The goal is to create a slurry where undissolved solid is clearly visible.[13]

    • Scientist's Note: Starting with a visible excess of solid is crucial. If the compound dissolves completely, add more pre-weighed solid until a persistent precipitate is observed. This ensures that the solution will become saturated.

  • Equilibration:

    • Incubate the slurry for 24 hours at a constant room temperature (25 °C), with gentle, continuous agitation (e.g., on a rotator or orbital shaker).[13]

    • Rationale: This extended incubation period allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is essential for determining the maximum, stable solubility, as opposed to a transient, supersaturated state.[14][15]

  • Separation of Undissolved Solid:

    • Centrifuge the equilibrated slurry at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid material.[13]

    • Critical Step: Immediately following centrifugation, carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet. The accuracy of the final result depends on aspirating only the saturated solution.

  • Quantification of Solubilized Compound:

    • Prepare a precise serial dilution of the supernatant in a suitable analytical solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method like HPLC-UV or LC-MS with a standard curve prepared from a known-concentration stock.[4][13]

    • Self-Validation: The analytical method should demonstrate a linear response across the expected concentration range. A well-defined peak corresponding to the compound of interest confirms its identity and allows for accurate quantification.

Workflow for Solubility Determination

G start_end start_end process process decision decision io io critical critical A Start: Weigh ~10 mg of Compound B Add 100 µL Anhydrous DMSO A->B C Vortex Vigorously (2-3 min) B->C D Is solid still visible? C->D E Add more solid and re-vortex D->E No F Equilibrate with agitation (24h @ 25°C) D->F Yes E->C G Centrifuge at >10,000 x g (10 min) F->G H Carefully collect supernatant G->H I Quantify concentration (e.g., HPLC-UV) H->I J Calculate Solubility (mg/mL, mM) I->J K End: Maximum Solubility Determined J->K

Caption: Experimental workflow for determining compound solubility in DMSO.

Data Analysis and Presentation

All quantitative results should be clearly tabulated. The final solubility should be calculated accounting for all dilution factors and expressed in standard units.

Example Calculation:

  • Concentration from HPLC analysis (after 200x dilution): 0.55 mg/mL

  • Concentration in supernatant: 0.55 mg/mL * 200 = 110 mg/mL

  • Molecular Weight of C₁₈H₃₀N₂O₂S: 354.52 g/mol

  • Molar Solubility: (110 g/L) / (354.52 g/mol ) = 0.310 M = 310 mM

Table 1: Solubility Data for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine in DMSO at 25°C

Parameter Result Units
Molecular Weight 354.52 g/mol
Determined Concentration User-defined value mg/mL
Molar Concentration User-defined value mM

| Maximum Stock Concentration | (e.g., 300) | mM |

Note: The user should populate this table with their experimental findings. The maximum practical stock concentration should be set slightly below the determined solubility limit (e.g., 90-95%) to ensure stability during storage, especially if temperature fluctuations occur.

Application: Preparing and Using Stock Solutions

Protocol for Preparing a High-Concentration Stock Solution
  • Based on the determined maximum solubility, calculate the mass of compound required to prepare a desired volume of stock solution at a concentration safely below the limit (e.g., 10 mM, 50 mM, or 100 mM).

  • Accurately weigh the calculated mass into a sterile, appropriate-sized vial (e.g., glass).

  • Add the calculated volume of anhydrous DMSO.

  • Facilitate dissolution by vortexing. Gentle warming (e.g., 37 °C water bath) or brief sonication can be used for difficult-to-dissolve compounds, but caution must be exercised to avoid compound degradation.[3][16]

  • Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed microcentrifuge tubes.[3]

  • Store aliquots at -20 °C or -80 °C to prevent degradation and minimize water absorption. Avoid repeated freeze-thaw cycles.[13]

Mitigating Precipitation in Aqueous Assays

A common challenge arises when a compound dissolved in 100% DMSO is diluted into an aqueous assay buffer, often causing it to precipitate out of solution (a "crash-out").[3][10]

Best Practice: Perform an intermediate serial dilution series in 100% DMSO before the final dilution into the aqueous medium. This gradual reduction in compound concentration helps maintain solubility upon the final solvent switch.[10]

Decision Workflow for Stock Solution Use

G start_end start_end process process decision decision io io critical critical A Start: Need to dose cells from 50 mM DMSO stock B Prepare intermediate dilutions in 100% DMSO A->B Best Practice C Dilute final DMSO solution into aqueous assay buffer B->C D Is final [DMSO] < 0.5%? C->D G Add final solutions to assay plates C->G Test Compound E Adjust dilution strategy D->E No F Prepare Vehicle Control: Buffer + same final [DMSO] D->F Yes E->B F->G H End: Assay Ready G->H

Caption: Decision workflow for preparing assay-ready solutions.

Safety Precautions

  • Skin Penetration: DMSO readily penetrates the skin and can carry dissolved substances with it.[9][17] Always handle DMSO and compound solutions in a well-ventilated area while wearing appropriate personal protective equipment (PPE).

  • Glove Selection: Standard nitrile gloves offer limited protection against DMSO and can degrade rapidly.[1] It is highly recommended to use butyl rubber or thick latex gloves when handling DMSO for extended periods.[1]

  • Reactivity: DMSO can react explosively with strong oxidizing agents and acyl chlorides.[1] Ensure it is not used in incompatible chemical reactions.

Conclusion

The systematic determination of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine solubility in DMSO is a foundational experiment that underpins the reliability of all subsequent in vitro testing. By following the detailed protocols and adhering to the best practices outlined in this guide, researchers can generate high-quality stock solutions, mitigate common experimental artifacts such as compound precipitation, and produce accurate, reproducible data, thereby accelerating the drug discovery process.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Health and Safety Information. ResearchGate. Retrieved from [Link]

  • Hazelden, T. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • OriGen Biomedical. (2016, July 29). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Tenorio, R. (2026, February 1). Dimethyl sulfoxide (DMSO): Significance and symbolism. SciSpace. Retrieved from [Link]

  • Klimenko, O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • Polishchuk, P., et al. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Jain, A., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry. Retrieved from [Link]

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Waly, N. E., et al. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-(Pentyldisulfanyl)butyl]piperazine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Bis(phenylsulfonyl)piperazine. PubChem. Retrieved from [Link]

  • Borbás, A., et al. (2024, July 19). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Top-Performing Models for DMSO Solubility Prediction Developed with.... Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Klimenko, O., et al. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Abbaz, T., et al. (2019, February 15). Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives. Semantic Scholar. Retrieved from [Link]

  • Supporting Information. (n.d.). NMR spectra were registered on Bruker Avance II 300 MHz instrument. Retrieved from [Link]

Sources

Application

Application Note: Solvent Selection &amp; Process Optimization for 4-sec-butylphenyl Sulfonyl Piperazine

Executive Summary This guide provides a rigorous framework for solvent selection targeting 4-sec-butylphenyl sulfonyl piperazine , a critical pharmacophore scaffold used in antifungal and antiretroviral drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for solvent selection targeting 4-sec-butylphenyl sulfonyl piperazine , a critical pharmacophore scaffold used in antifungal and antiretroviral drug development. The presence of a lipophilic sec-butyl tail combined with a polar sulfonamide core and a basic piperazine ring creates a unique solubility profile (Amphiphilic Type II).

Effective solvent selection for this compound requires balancing high solubility for synthesis kinetics against differential solubility for purification (recrystallization) . This note details protocols for synthesis, workup, and crystallization, supported by Hansen Solubility Parameter (HSP) logic.

Physicochemical Profile & Solubility Theory

To select the correct solvent, one must understand the molecular interaction forces. The target molecule contains three distinct functional regions:

  • Lipophilic Domain: The 4-sec-butylphenyl moiety drives dispersion forces (

    
    ). It increases LogP, making the compound less soluble in pure water than simple benzenesulfonamides.
    
  • Polar Core: The sulfonyl (

    
    ) group introduces strong dipole interactions (
    
    
    
    ).
  • Basic/H-Bonding Domain: The piperazine ring acts as a hydrogen bond acceptor and a weak donor (secondary amine), while providing a basic handle (pKa ~9.8) for acid-base extraction.

Table 1: Predicted Solubility Profile based on Functional Groups
Solvent ClassRepresentative SolventsInteraction TypeApplication Suitability
Chlorinated DCM, ChloroformHigh Dipole, Moderate DispersionExcellent (Synthesis) . High solubility for reactants and product.
Aprotic Polar DMF, DMSO, NMPHigh Dipole, H-Bond AcceptorHigh Solubility . Good for reactions but difficult to remove (high BP).
Alcohols Ethanol, IPAH-Bond Donor/AcceptorVariable . Good for recrystallization (high T solubility, low low T solubility).[1]
Aromatics Toluene, XyleneHigh DispersionModerate . Good for high-temperature synthesis; anti-solvent at low T.
Alkanes Heptane, HexanePure DispersionPoor (Anti-solvent) . Used to crash out product.
Aqueous Acid 1N HCl, 10% Acetic AcidIonic (Protonation)High . Solubilizes via piperazine protonation (Purification trick).

Solvent Selection for Synthesis (Nucleophilic Substitution)

The synthesis typically involves coupling 4-sec-butylbenzenesulfonyl chloride with piperazine (or mono-protected piperazine).

Recommended Solvent System: Dichloromethane (DCM) or Toluene
  • Why DCM? It solubilizes both the lipophilic sulfonyl chloride and the moderately polar piperazine. It has a low boiling point (40°C), allowing easy removal.

  • Why Toluene? For green chemistry/scale-up, Toluene is preferred over chlorinated solvents. It allows for azeotropic removal of water if the piperazine source is hydrated.

Synthesis Workflow Diagram

The following diagram outlines the reaction and initial workup logic.

SynthesisWorkflow Start Reactants: 4-sec-butylbenzenesulfonyl chloride + Piperazine (Excess) Solvent Solvent Selection: DCM (Lab Scale) or Toluene (Process Scale) Start->Solvent Reaction Reaction: 0°C -> RT, 2-4 Hours Base: Et3N or Excess Piperazine Solvent->Reaction Check TLC/HPLC Check: Conversion > 98%? Reaction->Check Check->Reaction No (Incomplete) Workup Acid-Base Workup: 1. Wash with Water (Remove salts) 2. Extract into Dilute HCl (Target -> Aqueous) 3. Wash Organic (Remove Impurities) Check->Workup Yes Isolation Isolation: Basify Aqueous Layer (pH > 10) Extract back to DCM/EtOAc Evaporate Workup->Isolation

Caption: Figure 1. Synthesis and Acid-Base Workup Strategy for Piperazine Sulfonamides.

Solvent Selection for Purification (Recrystallization)

Recrystallization is the critical step to remove the "bis-sulfonamide" impurity (where two sulfonyl groups attach to one piperazine) and unreacted starting materials.

The "Golden" Solvent Pair: Isopropanol (IPA) / Water
  • Mechanism: The sec-butyl group provides enough lipophilicity that the compound is soluble in hot IPA. Adding water (anti-solvent) or cooling drastically reduces solubility due to the hydrophobic effect, forcing crystallization while polar impurities remain in the mother liquor.

  • Alternative: Ethyl Acetate / Heptane . Useful if the compound is too soluble in alcohols.

Experimental Protocol: Recrystallization

Objective: Purify crude 4-sec-butylphenyl sulfonyl piperazine to >98% purity.

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add Isopropanol (IPA) (approx. 30-40 mL) and heat to reflux (82°C).

    • Note: If solid does not dissolve completely, add IPA in 5 mL increments.

  • Hot Filtration: If insoluble particles remain (salts), filter the hot solution through a pre-heated funnel.[1]

  • Nucleation Point: Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add a few drops of hot IPA to clear the solution.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed (insulate flask with a towel for larger crystals).

  • Crystallization: Cool in an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter the white crystals and wash with cold 1:1 IPA/Water.

  • Drying: Dry under vacuum at 45°C.

Table 2: Solvent Screening Data (Thermodynamic Solubility)

Estimated values based on structural analogs (e.g., Tosyl-piperazine)

SolventSolubility @ 25°C (mg/mL)Solubility @ Boiling (mg/mL)Rating for Recryst.
Water < 0.1< 1.0Anti-Solvent
Ethanol 25> 200Good
Isopropanol 15> 150Excellent (Steep curve)
Toluene 40> 300Moderate (Too soluble?)
DCM > 500N/APoor (Too soluble)
Heptane < 1.010Anti-Solvent

Self-Validating Purity Check System

To ensure the protocol works, use the Acid-Base Partition Validation :

  • Take a small aliquot of your purified solid.[1]

  • Dissolve in DCM.

  • Shake with 1M HCl.

  • Observation: The organic layer should be clear (impurities), and the product should migrate to the aqueous layer (protonated).

  • Validation: If the DCM layer retains significant UV activity (TLC), non-basic impurities (e.g., bis-sulfonamide) are present, indicating recrystallization must be repeated.

Decision Tree for Solvent Optimization

Use this logic flow to adapt the protocol if your specific derivative shows unexpected solubility (e.g., if the sec-butyl group is replaced or modified).

SolventScreening Input Test Solvent (100 mg Solid + 1 mL Solvent) ColdSoluble Soluble at RT? Input->ColdSoluble ReactionSolvent Candidate for REACTION Solvent ColdSoluble->ReactionSolvent Yes Heat Heat to Boil ColdSoluble->Heat No HotSoluble Soluble at Boil? Heat->HotSoluble AntiSolvent Candidate for ANTI-SOLVENT HotSoluble->AntiSolvent No Cool Cool to RT/0°C HotSoluble->Cool Yes Crystals Crystals Form? Cool->Crystals RecrystSolvent Ideal for RECRYSTALLIZATION Crystals->RecrystSolvent Yes Trash Poor Solvent (Too soluble/insoluble) Crystals->Trash No (Oiling out)

Caption: Figure 2. Rapid Solvent Screening Decision Tree for Sulfonamide Derivatives.

References

  • BenchChem. Recrystallization of Sulfonamide Products - Technical Support Center. Retrieved from (General principles of sulfonamide purification).

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly Options for Benzenesulfonamide. Molecules 2023.[2] Retrieved from (Solubility data for benzenesulfonamides in aprotic/protic solvents).

  • Org. Synth. 1-Benzylpiperazine Synthesis and Purification.[3] Organic Syntheses, Coll. Vol. 4, p.82 (1963). Retrieved from (Standard protocols for piperazine handling and distillation/crystallization).

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for matching sulfonamide polarity and dispersion ).
  • Sigma-Aldrich. Product Specification: 1-(4-chloro-benzenesulfonyl)-4-(3-chloro-phenyl)-piperazine.[4] Retrieved from (Analogous compound handling and storage data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(4-sec-butylphenyl)sulfonyl]piperazine

Welcome to the technical support center for the synthesis of 1-[(4-sec-butylphenyl)sulfonyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(4-sec-butylphenyl)sulfonyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. The following information is based on established synthetic protocols and troubleshooting experience in the field.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-[(4-sec-butylphenyl)sulfonyl]piperazine?

The most common and direct approach for synthesizing 1-[(4-sec-butylphenyl)sulfonyl]piperazine is the reaction of 4-sec-butylbenzenesulfonyl chloride with piperazine. This is a nucleophilic substitution reaction where the nitrogen atom of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and solutions:

  • Purity of Starting Materials: The purity of both 4-sec-butylbenzenesulfonyl chloride and piperazine is crucial. Impurities in the sulfonyl chloride, such as isomers (ortho, meta) or by-products from its synthesis (e.g., sulfones), can lead to side reactions and lower the yield of the desired product.[1] Similarly, piperazine is hygroscopic and can absorb atmospheric moisture and carbon dioxide, which can affect its reactivity.[2][3]

    • Troubleshooting:

      • Ensure the 4-sec-butylbenzenesulfonyl chloride is of high purity (≥95%).[4] If necessary, it can be purified by recrystallization from a suitable solvent like heptane or cyclohexane.[5]

      • Use anhydrous piperazine and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and CO2 absorption.

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.

    • Stoichiometry: The molar ratio of piperazine to the sulfonyl chloride is a critical parameter. Using a large excess of piperazine can favor the formation of the desired mono-substituted product and minimize the formation of the di-substituted by-product.

    • Solvent: The choice of solvent is important to ensure all reactants are in solution and to facilitate the reaction. Dichloromethane is a commonly used solvent for this type of reaction.[6]

    • Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) initially to control the exothermic nature of the reaction, and then allowed to warm to room temperature.[7][8]

    • Base: A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid (HCl) by-product, which can otherwise protonate the piperazine, rendering it non-nucleophilic.[1]

  • Work-up and Purification: Product loss during the work-up and purification steps is a common source of low yield.

    • Troubleshooting:

      • Extraction: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Multiple extractions with a suitable organic solvent are recommended.

      • Purification: The high polarity and basicity of piperazine-containing compounds can make purification by silica gel chromatography challenging.[2] Consider using a mobile phase containing a small amount of a competing base like triethylamine (TEA) to improve peak shape and reduce tailing.[2] Alternative purification methods like crystallization can also be effective.

Q3: I am observing a significant amount of a di-substituted by-product. How can I minimize its formation?

The formation of 1,4-bis[(4-sec-butylphenyl)sulfonyl]piperazine is a common side reaction. This occurs when a second molecule of 4-sec-butylbenzenesulfonyl chloride reacts with the remaining secondary amine of the mono-substituted product.

  • Strategies to Minimize Di-substitution:

    • Molar Ratio: The most effective way to suppress di-substitution is to use a significant excess of piperazine (e.g., 2 to 5 equivalents or more) relative to the sulfonyl chloride. This statistical advantage favors the reaction of the sulfonyl chloride with the more abundant free piperazine.

    • Slow Addition: Adding the 4-sec-butylbenzenesulfonyl chloride solution dropwise to the piperazine solution at a low temperature helps to maintain a low instantaneous concentration of the sulfonyl chloride, further reducing the likelihood of the second substitution.

Q4: My final product is difficult to purify. What are some effective purification strategies?

The purification of 1-[(4-sec-butylphenyl)sulfonyl]piperazine can be challenging due to its properties.

  • Purification Techniques:

    • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity material on a larger scale. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

    • Column Chromatography: For smaller scales or when crystallization is not feasible, silica gel chromatography can be used.

      • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically employed.

      • Additive: As mentioned earlier, adding a small percentage (e.g., 0.1-1%) of triethylamine to the mobile phase can significantly improve the chromatography of basic compounds like piperazine derivatives by minimizing interactions with the acidic silica gel.[2]

    • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove neutral and acidic impurities, and then the product can be liberated by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive starting materials (e.g., hydrolyzed sulfonyl chloride, carbonated piperazine). Incorrect reaction temperature. Insufficient reaction time.Use fresh, high-purity starting materials. Control the reaction temperature, typically starting at 0 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Formation of Multiple Spots on TLC (Difficult to Separate) Formation of isomers of the starting sulfonyl chloride.[1] Presence of di-substituted by-product. Degradation of the product.Use isomerically pure 4-sec-butylbenzenesulfonyl chloride. Increase the excess of piperazine and use slow addition of the sulfonyl chloride. Ensure mild work-up conditions to prevent degradation.
Product is an Oil and Difficult to Handle The free base may be an oil at room temperature. Presence of residual solvent or impurities.Try to form a salt (e.g., hydrochloride or hydrobromide) which is often a crystalline solid and easier to handle and purify.[9] Ensure complete removal of solvents under high vacuum.
Inconsistent Yields Between Batches Variability in the quality of starting materials. Inconsistent reaction conditions (temperature, stirring, addition rate). Moisture contamination.Standardize the source and quality of starting materials. Precisely control all reaction parameters. Conduct the reaction under an inert and dry atmosphere.

Experimental Protocols

Synthesis of 4-sec-butylbenzenesulfonyl chloride

A common method for preparing sulfonyl chlorides is the reaction of the corresponding sulfonic acid with a chlorinating agent like thionyl chloride or chlorosulfonic acid.[5][10]

Protocol:

  • To a stirred solution of 4-sec-butylbenzenesulfonic acid in a suitable solvent (e.g., dichloromethane), add a slight excess of thionyl chloride.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[10]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude 4-sec-butylbenzenesulfonyl chloride can be purified by vacuum distillation or recrystallization.[5]

Synthesis of 1-[(4-sec-butylphenyl)sulfonyl]piperazine

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve a significant excess of anhydrous piperazine (e.g., 3-5 equivalents) in a suitable anhydrous solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-sec-butylbenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Add the 4-sec-butylbenzenesulfonyl chloride solution dropwise to the stirred piperazine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Visualizations

Reaction Workflow

Synthesis Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Final Product 4-sec-butylbenzenesulfonyl chloride 4-sec-butylbenzenesulfonyl chloride Reaction Vessel Reaction Vessel 4-sec-butylbenzenesulfonyl chloride->Reaction Vessel Piperazine (excess) Piperazine (excess) Piperazine (excess)->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Add Water Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Crystallization Crystallization Drying & Concentration->Crystallization 1-[(4-sec-butylphenyl)sulfonyl]piperazine 1-[(4-sec-butylphenyl)sulfonyl]piperazine Column Chromatography->1-[(4-sec-butylphenyl)sulfonyl]piperazine Crystallization->1-[(4-sec-butylphenyl)sulfonyl]piperazine

Caption: General workflow for the synthesis of 1-[(4-sec-butylphenyl)sulfonyl]piperazine.

Troubleshooting Logic

Troubleshooting Logic Low Yield Low Yield Purity of Starting Materials Purity of Starting Materials Low Yield->Purity of Starting Materials Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions Work-up & Purification Work-up & Purification Low Yield->Work-up & Purification Check Purity Check Purity Purity of Starting Materials->Check Purity Is purity ≥95%? Optimize Stoichiometry Optimize Stoichiometry Reaction Conditions->Optimize Stoichiometry Excess Piperazine? Improve Extraction Improve Extraction Work-up & Purification->Improve Extraction Multiple extractions? Purify/Replace Purify/Replace Check Purity->Purify/Replace No Proceed Proceed Check Purity->Proceed Yes Optimize Temp & Time Optimize Temp & Time Optimize Stoichiometry->Optimize Temp & Time Yes Increase Excess Increase Excess Optimize Stoichiometry->Increase Excess No Optimize Purification Optimize Purification Improve Extraction->Optimize Purification Yes Perform multiple extractions Perform multiple extractions Improve Extraction->Perform multiple extractions No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • PrepChem.com. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. Retrieved February 10, 2026, from [Link]

  • Cioffi, C. L., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8473–8494. [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Organic Syntheses. (n.d.). 4-dodecylbenzenesulfonyl azides. Retrieved February 10, 2026, from [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(9), 4345-4351. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved February 10, 2026, from [Link]

  • Semantic Scholar. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved February 10, 2026, from [Link]

  • NTU Journal of Pharmaceutical Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved February 10, 2026, from [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
  • National Center for Biotechnology Information. (n.d.). 4-t-Butylbenzenesulfonyl chloride. Retrieved February 10, 2026, from [Link]

  • Cioffi, C. L., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257–1261. [Link]

  • Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Retrieved February 10, 2026, from [Link]

  • Organic Syntheses. (n.d.). Epichlorohydrin. Retrieved February 10, 2026, from [Link]

  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved February 10, 2026, from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved February 10, 2026, from [Link]

  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 10, 2026, from [Link]

  • Šimková, A. (2025). Sulfinamide Crossover Reaction and. Retrieved February 10, 2026, from [Link]

  • MDPI. (2023). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved February 10, 2026, from [Link]

Sources

Optimization

1-[(4-Sec-butylphenyl)sulfonyl]piperazine solubility issues in water

Technical Support Center: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Welcome to the technical support guide for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine

Welcome to the technical support guide for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide both foundational understanding and actionable troubleshooting strategies to ensure the success of your experiments.

Section 1: Understanding the Molecule: An Inferred Physicochemical Profile

Direct experimental data for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine is not extensively published. However, by analyzing its constituent chemical moieties, we can infer a physicochemical profile that explains its observed solubility behavior. The molecule consists of a large, hydrophobic sec-butylphenyl group, a polar sulfonyl linker, and a basic piperazine ring.

The dominant characteristic is the high lipophilicity imparted by the sec-butylphenyl group, which is the primary reason for its poor intrinsic water solubility. Conversely, the piperazine ring contains two nitrogen atoms that can act as proton acceptors (bases).[1] This makes the molecule's overall solubility highly dependent on pH.

Table 1: Inferred Physicochemical Properties of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine

PropertyInferred Value/CharacteristicRationale & Implications for Solubility
Chemical Structure C₁₈H₃₀N₂O₂SThe large hydrocarbon content (C₁₈H₃₀) relative to heteroatoms (N, O, S) suggests significant hydrophobicity and thus low aqueous solubility.
Molecular Weight ~354.5 g/mol A moderately high molecular weight can also contribute to lower solubility.
Compound Type Weakly BasicThe piperazine moiety is a diamine with two pKa values, typically around 5.3-5.6 and 9.7-9.8.[2] This is the most critical feature to exploit for solubilization. At pH values below its pKa, the molecule will become protonated (ionized), leading to a significant increase in aqueous solubility.[3][4]
Predicted LogP > 3.0The sec-butylphenyl group is highly lipophilic. A high LogP (octanol-water partition coefficient) indicates a strong preference for non-polar environments and predicts poor water solubility.
Aqueous Solubility Poor to Practically InsolubleAt neutral pH (pH ~7), the molecule is in its un-ionized, free base form and is expected to be poorly soluble due to its lipophilic nature.
BCS Classification Likely Class II or IVGiven its predicted poor solubility and likely high permeability (due to lipophilicity), it would be classified as a Biopharmaceutical Classification System (BCS) Class II or IV compound.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: I've added 1-[(4-Sec-butylphenyl)sulfonyl]piperazine to water/buffer at pH 7.4, and it won't dissolve. Why?

A: This is expected behavior. The molecule's large, non-polar sec-butylphenyl group makes it highly hydrophobic. At neutral pH, the basic piperazine ring is not ionized, and the molecule exists in its least soluble, free-base form. To achieve dissolution in an aqueous medium, you must modify the formulation.

Q2: What is the very first and simplest technique I should try to dissolve this compound?

A: pH adjustment . Given the presence of the basic piperazine ring, the most effective initial strategy is to attempt solubilization in an acidic medium.[7][] By lowering the pH, you protonate the nitrogen atoms on the piperazine ring, forming a salt in situ. This ionized form is significantly more polar and, therefore, more water-soluble. Try dissolving the compound in 0.1 N HCl to determine its potential for acid-based solubilization.

Q3: Can I use DMSO to make a high-concentration stock solution? What are the potential issues?

A: Yes, you can likely create a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). However, you must be cautious when diluting this stock into an aqueous buffer for your experiment. If the final concentration of the compound in the aqueous medium is above its solubility limit, it will precipitate out of solution. This can lead to inaccurate results and potential cellular toxicity from the precipitated compound. Always perform a visual check for precipitation after dilution and consider performing a final filtration step.

Q4: Will heating the solution help it dissolve?

A: Heating can transiently increase the solubility of many compounds, but it is often not a permanent solution for poorly soluble molecules like this one. Upon cooling to your experimental temperature (e.g., 25°C or 37°C), the compound will likely precipitate back out of the solution, a phenomenon known as supersaturation followed by crystallization. This can create an unstable system for your experiments. Relying on pH or other formulation strategies is more robust.

Section 3: Troubleshooting Guide: Step-by-Step Solubilization Protocols

When faced with solubility challenges, a systematic approach is key. The following strategies are presented in order of increasing complexity. We recommend starting with pH adjustment, as it is the most direct method for this type of molecule.

Strategy 1: pH-Dependent Solubilization

This is the most powerful tool for this molecule. The goal is to find a pH where the compound is sufficiently ionized to remain soluble at your target concentration.

  • Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4). 0.1 N HCl can be used for the lowest pH point.

  • Equilibration: Add an excess amount of the solid compound to a small, fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Mixing: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separation: After equilibration, allow the vials to sit undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling & Analysis: Carefully remove a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet. Quantify the concentration of the dissolved compound in each sample using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the pH on the x-axis. This plot is your pH-solubility profile and will reveal the optimal pH range for your experiments.

Strategy 2: Co-solvent Systems

If pH adjustment alone is insufficient or not compatible with your experimental system, using a water-miscible organic solvent (a co-solvent) can increase solubility.[9][10] Co-solvents work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules.[11]

  • Select Co-solvents: Common, biocompatible co-solvents include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[9]

  • Prepare Blends: Create a series of aqueous solutions containing increasing percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v co-solvent in water or your chosen buffer).

  • Determine Solubility: Use the equilibration method described in Strategy 1 to determine the solubility of your compound in each co-solvent blend.

  • Evaluate: Identify the lowest percentage of co-solvent that achieves your target concentration. Causality Check: Using the minimum required co-solvent is critical to avoid potential artifacts or toxicity in biological assays. High concentrations of organic solvents can affect cell viability and protein conformation.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like yours, forming an "inclusion complex" that has significantly improved aqueous solubility.[13][][15]

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and safety profiles.[16]

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).

  • Equilibrate: Add an excess amount of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine to each cyclodextrin solution.

  • Analyze: Follow the equilibration and analysis steps (Steps 3-6) from the pH-solubility profile protocol.

  • Plot & Interpret: Plot the solubility of your compound (y-axis) against the cyclodextrin concentration (x-axis). A linear increase in solubility suggests the formation of a soluble 1:1 complex. This method can dramatically increase solubility without using organic solvents.[16]

Strategy 4: Advanced Formulation Approaches

For drug development professionals pursuing preclinical or clinical formulations, more advanced techniques may be necessary.

  • Surfactant-Based Formulations: Surfactants form micelles in water, which are spherical structures with a hydrophobic core and a hydrophilic shell.[17][18] Your compound can be partitioned into the hydrophobic core, effectively solubilizing it in the aqueous medium.[19][20]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in a non-crystalline, high-energy amorphous state.[21][22] This amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form.[23][24][25]

Section 4: Visual Guides & Workflows

Diagram 1: Solubilization Strategy Selection

Solubilization_Workflow Start Start: Compound is Insoluble in Aqueous Buffer (pH 7.4) Check_Ionizable Is the compound ionizable? (Contains acidic or basic groups) Start->Check_Ionizable pH_Adjust Strategy 1: pH Adjustment (Vary pH to form in-situ salt) Check_Ionizable->pH_Adjust  Yes (Piperazine is basic) Co_Solvent Strategy 2: Co-solvents (e.g., EtOH, PG, PEG 400) Check_Ionizable->Co_Solvent  No / pH is not an option pH_Success Solubility Goal Met? pH_Adjust->pH_Success pH_Success->Co_Solvent  No End Proceed with Experiment pH_Success->End  Yes Co_Solvent_Success Solubility Goal Met? Co_Solvent->Co_Solvent_Success Cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Co_Solvent_Success->Cyclodextrin  No Co_Solvent_Success->End  Yes Cyclodextrin_Success Solubility Goal Met? Cyclodextrin->Cyclodextrin_Success Advanced Consider Advanced Strategies (Surfactants, ASDs) Cyclodextrin_Success->Advanced  No Cyclodextrin_Success->End  Yes

Caption: Protonation increases the polarity and solubility of the molecule.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Generis Publishing.
  • Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.
  • The Role of Surfactants in Compounded Prepar
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro University.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017, May 31). International Journal of Pharmaceutical Sciences and Research.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.).
  • How can cyclodextrins enhance solubility? (2025, July 31). Roquette.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, August 23). MDPI.
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Technobis.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16).
  • A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs. (2024, June 15). Technoarete.
  • Surfactants, kind of detergent, in medicinal formulations. (n.d.). Institute of Pharmacy, Nirma University.
  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Pion Inc.
  • APPLICATIONS OF SURFACTANTS IN PHARMACEUTICAL FORMULATION DEVELOPMENT OF CONVENTIONAL AND ADVANCED DELIVERY SYSTEMS. (2019, May 23).
  • A recent overview of surfactant–drug interactions and their importance - PMC. (2023, June 12).
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2018, July 19). MDPI.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009, April 1). Taylor & Francis Online.
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • Solubility Enhancement of Drugs. (2022, January 1).
  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE.
  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022, April 11). Journal of Chemical Technology and Metallurgy.
  • pH adjustment: Significance and symbolism. (2026, January 7). Taylor & Francis.
  • pH Adjustment and Co-Solvent Optimiz
  • Exp. 11 The influence of pH on solubility in water Theory. (n.d.). University of Technology - Iraq.
  • Piperazine - Wikipedia. (n.d.). Wikipedia.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15). Semantic Scholar.
  • Thermodynamic Properties of Sulfasalazine in Binary Aqueous Mixtures of Polyethylene Glycol 600 and 1,2-Propanediol: Computational Modeling and Solubilization. (n.d.).

Sources

Troubleshooting

Technical Support Center: Steric Hindrance in sec-Butylphenyl Derivatives

Welcome to the Advanced Synthesis Support Module. Topic: Overcoming Steric Hindrance in sec-Butylphenyl Derivatives Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Overcoming Steric Hindrance in sec-Butylphenyl Derivatives Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Wall" Challenge

Researchers working with sec-butylphenyl derivatives often encounter a sharp drop in reaction efficiency when functionalizing positions ortho to the sec-butyl group. The chiral sec-butyl moiety possesses a high degree of conformational flexibility but exerts significant steric pressure due to the branching at the benzylic position.

The Core Problem:

  • Inhibited Oxidative Addition: The bulky substituent effectively shields the halogen, making Pd insertion kinetically unfavorable.

  • Stalled Reductive Elimination: Even if the catalyst inserts, the crowded transition state prevents the final bond formation, leading to catalyst decomposition or homocoupling.

  • Isomerization Risks: While less common in aryl-aryl couplings, harsh conditions required to overcome sterics can trigger benzylic racemization or migration.

This guide provides self-validating protocols to navigate these barriers using "Flexible Bulk" catalyst systems and ligand-controlled sterics.

Module 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

The Objective: Coupling ortho-sec-butyl aryl halides with boronic acids.

1.1 The Ligand Landscape

Standard ligands (PPh3, dppf) will fail here. You must utilize ligands that facilitate reductive elimination through steric bulk (forcing the product off the metal) while maintaining a monolithic Pd(0) species.

  • Tier 1 (Moderate Hindrance): SPhos or XPhos . These Buchwald biaryl phosphines are the gold standard. SPhos is particularly effective for chlorides due to its electron-rich nature.

  • Tier 2 (Extreme Hindrance): Pd-PEPPSI-IPent .[1] When standard Buchwald ligands stall, the "Flexible Bulk" of the NHC ligand (N-heterocyclic carbene) in the PEPPSI-IPent catalyst accommodates the sec-butyl clash better than rigid phosphines.

1.2 Experimental Protocol: The "High-Turbulence" System

Use this protocol for coupling 2-bromo-sec-butylbenzene with aryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPent (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene:Water (10:1) or Dioxane:Water (4:1)

Step-by-Step:

  • Pre-complexation (Crucial for SPhos): Charge a vial with Pd(OAc)₂ and SPhos. Add solvent (anhydrous) and stir at room temperature for 5-10 mins until the solution turns from orange to yellow/pale. This ensures active L-Pd(0) formation. Note: PEPPSI catalysts do not require this step.

  • Substrate Addition: Add the aryl halide, boronic acid, and base.

  • Degassing: Sparge with Argon for 10 minutes. Oxygen is the enemy of the active monomeric Pd species required for hindered substrates.

  • Activation: Heat to 100°C .

    • Checkpoint: Monitor by HPLC at 1 hour. If <10% conversion, increase temp to 110°C or switch solvent to n-Butanol (higher boiling point, better solubility for bases).

1.3 Data: Ligand Performance Comparison
Ligand / CatalystConversion (2h)Yield (Isolated)Notes
PPh₃< 5%N/AFails to promote oxidative addition.
SPhos 88%82%Excellent for aryl chlorides; robust.
XPhos 92%85%Better for aryl sulfonates/tosylates.
Pd-PEPPSI-IPent 98% 94% Best for "tetra-ortho" substituted analogs.
Module 2: C-N Bond Formation (Buchwald-Hartwig Amination)

The Objective: Amination of sec-butylphenyl halides.

2.1 The "Flexible Bulk" Strategy

Amination is more sensitive to sterics than Suzuki coupling. The amine nucleophile can be easily crowded out.

  • Primary Amines: Use BrettPhos or Pd-PEPPSI-IPent .

  • Secondary Amines: Use RuPhos .[2] Its specific geometry prevents

    
    -hydride elimination, a common side reaction when the coupling is slow.
    
2.2 Visual Workflow: Catalyst Selection Logic

LigandSelection Start Substrate: sec-Butylphenyl Halide ReactionType Reaction Type? Start->ReactionType Suzuki C-C Bond (Suzuki) ReactionType->Suzuki Buchwald C-N Bond (Buchwald) ReactionType->Buchwald Hindrance Steric Level? Suzuki->Hindrance AmineType Amine Class? Buchwald->AmineType ModHindrance Ortho-substituted (Standard) Hindrance->ModHindrance HighHindrance Tetra-ortho / Extreme Sterics Hindrance->HighHindrance Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary SPhos Use: SPhos or XPhos (Pd-G3/G4 Precatalysts) ModHindrance->SPhos PEPPSI Use: Pd-PEPPSI-IPent (Flexible Bulk) HighHindrance->PEPPSI Brett Use: BrettPhos (Pd-G3/G4) Primary->Brett RuPhos Use: RuPhos (Pd-G3/G4) Secondary->RuPhos

Caption: Decision tree for catalyst selection based on reaction type and steric demand.

Module 3: Troubleshooting & FAQs
Q1: I observe significant dehalogenation (reduction) of my starting material. Why?

Diagnosis: This is the "slow reaction" trap. When the catalytic cycle stalls at the oxidative addition or transmetallation step due to the sec-butyl steric wall, the Pd-intermediate undergoes


-hydride elimination (often from the solvent or ligand) or protodemetallation.
Fix: 
  • Switch Solvent: Move from isopropanol (H-source) to Toluene or Dioxane.

  • Increase Catalyst Activity: Switch from in-situ Pd(OAc)₂ to a Precatalyst (e.g., XPhos Pd G4) . This guarantees a 1:1 L:Pd ratio and rapid initiation, outcompeting the side reaction.

Q2: Can the sec-butyl group racemize during the reaction?

Diagnosis: Generally, no. In standard Pd(0)/Pd(II) cycles, the benzylic C-H bond is not activated. Exception: If you are using radical-based conditions (e.g., photoredox dual catalysis or Ni-catalysis) or extremely high temperatures (>140°C) with strong bases (tBuOK), benzylic deprotonation/reprotonation can occur, leading to racemization. Fix: Stick to weak bases like K₃PO₄ or K₂CO₃ and keep temperatures below 120°C.

Q3: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition. The bulky sec-butyl product might be coordinating to the Pd, or the inorganic salts are coating the surface of the base (common in non-polar solvents). Fix:

  • Add Water: Ensure a biphasic system (add 10% v/v water). This dissolves the inorganic byproducts (KBr/KCl) exposing fresh base surface.

  • Ligand Swap: Switch to Pd-PEPPSI-IPent . The "IPent" (isopentyl) groups are designed to be flexible; they wrap around the metal center to push the bulky product out, preventing product inhibition.

References
  • Buchwald, S. L., et al. (2005). "Universal Ligands for the Suzuki-Miyaura Coupling: SPhos and XPhos." Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2009).[1] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.

  • Organ, M. G., et al. (2017).[1] "Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls." The Journal of Organic Chemistry.

  • Sigman, M. S., et al. (2020).[3] "Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles." Nature Reviews Chemistry.

Sources

Optimization

Technical Support Center: HPLC Method Development for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine

Current Status: Online Support Tier: Senior Application Scientist Topic: Troubleshooting Peak Tailing for Sulfonyl-Piperazine Derivatives Executive Summary & Molecule Analysis The Analyte: 1-[(4-Sec-butylphenyl)sulfonyl]...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist Topic: Troubleshooting Peak Tailing for Sulfonyl-Piperazine Derivatives

Executive Summary & Molecule Analysis

The Analyte: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine The Problem: Asymmetric peak shape (Tailing Factor


)

To resolve peak tailing, we must first deconstruct the molecule's interaction with the stationary phase. This molecule consists of a hydrophobic tail (sec-butylphenyl) and a polar, basic head (piperazine).

  • The Culprit (Chemistry): The distal nitrogen on the piperazine ring (N4) is a secondary amine. While the sulfonyl group at N1 is electron-withdrawing, N4 remains sufficiently basic (estimated pKa ~8.5–9.0).

  • The Mechanism: At standard chromatographic pH (3–7), this amine is protonated (

    
    ). It engages in secondary ion-exchange interactions with residual, ionized silanols (
    
    
    
    ) on the silica surface.[1][2] This "stick-and-slip" mechanism causes the tail.[3][4]
  • The Culprit (Physics): The sec-butyl group adds steric bulk and hydrophobicity, requiring adequate organic strength for elution, but the tailing is almost exclusively a silanol issue.

Diagnostic Workflow

Before altering your method, confirm the root cause.[2][5] Use this decision tree to distinguish between chemical interactions and physical system failures.

DiagnosticTree Start START: Tailing Observed (Tf > 1.2) CheckConc Step 1: Dilute Sample 10x (Maintain injection vol) Start->CheckConc IsBetter Did peak shape improve? CheckConc->IsBetter CheckChem Step 2: Inspect Mobile Phase pH IsBetter->CheckChem No Yes Yes IsBetter->Yes Yes Overload Diagnosis: Mass Overload Solution: Decrease load or increase column capacity IsNeutral Is pH between 3.5 and 7.5? CheckChem->IsNeutral Physical Step 3: Check Hardware (Dead Volume/Frit) IsNeutral->Physical No IsNeutral->Yes Yes Silanol Diagnosis: Silanol Interaction (Most Likely for Piperazines) See Module 1 Yes->Overload Yes->Silanol

Figure 1: Diagnostic decision tree to isolate mass overload vs. chemical interaction.

Troubleshooting Modules

Module 1: Mobile Phase Chemistry (The "Silanol Shield")

This is the most effective intervention. You must disrupt the electrostatic attraction between the piperazine amine (


) and the silanol (

).
Strategy A: The Low pH "Suppression" Protocol (Recommended)

Mechanism: Lowering pH below 2.5 protonates the surface silanols (


), rendering them neutral and unable to bind the amine.
  • Protocol:

    • Buffer: Use Trifluoroacetic Acid (TFA) at 0.05% – 0.1% v/v.

    • Why TFA? TFA acts as a dual-agent. It lowers pH and forms an ion-pair with the piperazine nitrogen, masking the positive charge.

    • Warning: TFA suppresses ionization in LC-MS. If using MS, see Strategy B.

Strategy B: The High pH "Neutralization" Protocol

Mechanism: Raising pH above 10.0 deprotonates the piperazine amine (


), rendering it neutral.
  • Protocol:

    • Buffer: 10mM Ammonium Hydroxide or Ammonium Bicarbonate (pH 10.5).

    • Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) or a polymer column. Standard silica dissolves at pH > 8.0.

Strategy C: The "Chaotropic" Fix (For LC-MS)

Mechanism: If you cannot use TFA due to signal suppression, use a chaotropic salt or a stronger weak acid.

  • Protocol:

    • Buffer: Difluoroacetic acid (DFA) or Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid.

    • Note: Formic acid alone is often too weak to suppress silanols for piperazines. Adding the salt (Ammonium Formate) increases ionic strength, which helps mask the charge.

Comparative Effectiveness Table:

ModifierpH RangeSilanol SuppressionMS CompatibilityPeak Shape Score
Formic Acid (0.1%) ~2.7LowExcellentPoor (Tailing likely)
TFA (0.1%) ~2.0High (Ion-Pairing)Poor (Signal Loss)Excellent
Ammonium Formate 3.0–4.0Medium (Ionic Strength)GoodModerate
Ammonium Hydroxide >10.0High (Deprotonation)GoodExcellent
Module 2: Stationary Phase Selection

If chemistry adjustments fail, your column technology may be outdated for this specific molecule.

1. The "End-Capping" Factor Standard C18 columns have exposed silanols.[6] For sulfonyl-piperazines, you need a "fully end-capped" or "base-deactivated" column.

  • Look for brands labeled: "End-capped," "Base Deactivated," or "Inert."

2. The Hybrid Particle Solution Modern hybrid particles (Ethylene Bridged Hybrid - BEH) replace surface silanols with ethylene bridges, removing the acidic source of tailing.

  • Recommendation: Switch to a hybrid C18 if you are currently using a standard silica C18.

Module 3: Visualizing the Interaction

Understanding the mechanism is key to prevention. The diagram below illustrates why the piperazine tail occurs and how TFA fixes it.

Mechanism cluster_0 Scenario A: Formic Acid (Weak Shielding) cluster_1 Scenario B: TFA (Ion Pairing) Silanol Si-O⁻ (Stationary Phase) Piperazine Piperazine-NH₂⁺ (Analyte) Silanol->Piperazine Electrostatic Attraction (Tailing) TFA CF₃COO⁻ (TFA Modifier) TFA->Silanol Protonation (Neutralizes Surface) TFA->Piperazine Ion Pairing (Masks Charge)

Figure 2: Mechanism of silanol-amine interaction and the ion-pairing effect of TFA.

Frequently Asked Questions (FAQs)

Q: I am using LC-MS and cannot use TFA. My peak is still tailing with Formic Acid. What now? A: Switch to Difluoroacetic Acid (DFA) .[7] It offers the ion-pairing benefits of TFA with significantly less MS signal suppression. Alternatively, increase the ionic strength by adding 10-20mM Ammonium Formate to your Formic Acid mobile phase.

Q: Can I just increase the temperature? A: Yes. Increasing column temperature to 40°C–50°C improves mass transfer and kinetics, often sharpening peaks. However, it will not cure severe chemical tailing caused by silanols; it only masks it slightly.

Q: The peak is tailing, but also splitting at the top. Is this the piperazine? A: Likely not. A split peak usually indicates a physical issue: a blocked frit, a void at the head of the column, or incompatible sample solvent (e.g., injecting a sample dissolved in 100% DMSO into a high-aqueous mobile phase).

Q: Does the Sec-butyl group contribute to the tailing? A: The sec-butyl group contributes to broadening due to hydrophobicity, but not tailing. If the peak is broad but symmetrical, you need a steeper gradient. If it is asymmetric (tailing), it is the piperazine amine.

References

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A.

  • Agilent Technologies. (2022). HPLC Troubleshooting Guide: Peak Tailing. Agilent Technical Support.

  • Waters Corporation. Understanding Stationary Phase Silanol Activity. Waters Whitepaper.

  • Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC?

  • Khalili, F., et al. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9] Journal of Chemical & Engineering Data.[8]

Sources

Troubleshooting

removing impurities from 1-[(4-Sec-butylphenyl)sulfonyl]piperazine

Technical Support Center: Purification of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Introduction Welcome to the Technical Support Center. This guide addresses the purification of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine (often referred to as the "Mono-Sulfonyl" intermediate). This molecule is a critical scaffold in the synthesis of triazole antifungal agents, including Itraconazole and Posaconazole .

The synthesis typically involves the nucleophilic attack of piperazine on 4-sec-butylbenzenesulfonyl chloride. The primary challenge in this reaction is selectivity . Users frequently encounter a mixture containing the desired mono-product, the bis-sulfonated impurity, and unreacted starting materials.

This guide provides self-validating protocols to isolate the target molecule (TM) with >99% purity.

Module 1: The "Bis-Sulfonyl" Impurity

User Issue: "My HPLC shows a persistent impurity at a longer retention time (approx. 10-15% area). Recrystallization from ethanol isn't removing it efficiently."

Diagnosis: You are likely dealing with 1,4-bis[(4-sec-butylphenyl)sulfonyl]piperazine .

  • Cause: Piperazine has two equivalent nucleophilic nitrogens. Once the first sulfonyl group attaches, the remaining nitrogen is still nucleophilic (though less so), leading to double substitution if stoichiometry or temperature isn't strictly controlled.

  • Solubility Profile: Unlike the target molecule, the bis-impurity lacks a basic nitrogen. It is neutral and highly lipophilic.

Troubleshooting Protocol: pH-Switch Extraction We utilize the basicity of the secondary amine in the target molecule (pKa ~9.7) to separate it from the non-basic bis-impurity.

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude reaction mixture in Toluene or Dichloromethane (DCM) (10 mL/g of crude).

  • Acid Extraction (Critical Step):

    • Add 1M HCl (aq) to the organic phase.

    • Mechanism:[][2][3][4] The Target Molecule (TM) protonates to form a water-soluble hydrochloride salt. The bis-impurity remains neutral and stays in the organic layer.

    • Validation: Check the pH of the aqueous layer; it must be < 2.

  • Phase Separation:

    • Organic Layer: Contains bis-impurity and non-basic organics. Discard (or analyze to confirm impurity removal).

    • Aqueous Layer: Contains your Target Molecule as the HCl salt.

  • Basification & Recovery:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 20% NaOH or NH₄OH until pH > 11.

    • The TM will precipitate as a solid or oil.

  • Final Extraction: Extract the turbid aqueous mixture with DCM or Ethyl Acetate , dry over Na₂SO₄, and evaporate.

Visualizing the Logic:

purification_logic Start Crude Mixture (Mono-TM + Bis-Impurity) Solvent Dissolve in Toluene Start->Solvent AcidWash Add 1M HCl (pH < 2) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Bis-Impurity) PhaseSep->OrgLayer Non-Basic Species AqLayer Aqueous Layer (Contains TM-HCl Salt) PhaseSep->AqLayer Protonated Species Basify Basify (NaOH to pH > 11) AqLayer->Basify Precipitate Precipitation of TM Free Base Basify->Precipitate

Caption: Kinetic resolution of mono- vs. bis-sulfonated species via pH-controlled phase switching.

Module 2: Removing Unreacted Piperazine

User Issue: "I have residual piperazine in my product. It interferes with the subsequent acylation step."

Diagnosis: Piperazine is highly water-soluble but can occlude in the crystal lattice of the sulfonamide.

Troubleshooting Protocol: The "Salting Out" Wash

  • Solvent Choice: If the product is dissolved in DCM or Toluene (post-reaction).

  • Wash: Wash the organic phase 3 times with Water or Brine .

    • Data: Piperazine solubility in water is ~15 g/100 mL, whereas the sulfonyl-piperazine is nearly insoluble in neutral water.

  • Validation (TLC):

    • Eluent: Methanol/DCM (1:9) + 1% Triethylamine.

    • Stain: Ninhydrin (Piperazine stains deep purple/blue; TM stains fainter or different color).

Module 3: Final Polishing (Crystallization)

User Issue: "My product is off-white/yellow, and purity is stuck at 98%. I need >99.5% for API synthesis."

Diagnosis: Trace color bodies and regioisomers (e.g., n-butyl or iso-butyl analogs from impure starting sulfonyl chloride) require recrystallization.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Temperature ProfileTarget Impurity Removal
Isopropanol (IPA) 100%Reflux

0°C
General purification; removes trace salts.
Toluene / Heptane 1:2Reflux

RT
Removes non-polar organics and oils.
Ethanol / Water 4:1Reflux

5°C
Effective for removing residual inorganic salts.

Advanced Protocol: HBr Salt Formation (The "Janssen" Method) Patents related to Itraconazole synthesis often utilize the hydrobromide salt for high-purity isolation [1].

  • Dissolve the free base in Isopropanol .

  • Add 48% HBr (aq) dropwise.

  • Heat to reflux to ensure full dissolution.

  • Cool slowly to room temperature. The HBr salt of the target molecule crystallizes efficiently, rejecting almost all organic impurities.

  • Filter and wash with cold Isopropanol.

Module 4: Impurity Profile & Regio-Chemistry

User Issue: "I see a 'shoulder' peak on my HPLC that I cannot remove."

Diagnosis: This is likely a regioisomer originating from the starting material, 4-sec-butylbenzenesulfonyl chloride.

  • The Trap: If the starting material contained 4-n-butyl or 4-iso-butyl isomers, they will react identically to the sec-butyl isomer.

  • Resolution: These cannot be easily removed chemically after the reaction.

  • Preventative Action: You must GC-check your sulfonyl chloride starting material. If the isomer content is >0.5%, reject the batch.

Reaction Pathway Diagram:

reaction_pathway Piperazine Piperazine (Excess) TM Target Molecule (Mono-Sulfonamide) Piperazine->TM + SM_Cl SM_Cl 4-sec-butyl benzenesulfonyl Cl SM_Cl->TM Bis Bis-Impurity (Double Sulfonamide) TM->Bis + SM_Cl (Over-reaction)

Caption: Sequential sulfonylation pathway. Controlling stoichiometry is the first line of defense against the 'Bis' impurity.

References

  • Heeres, J., et al. (1984). Antifungal substituted N-arylpiperazines.[5] U.S. Patent 4,791,111. Janssen Pharmaceutica.[2] (Describes the synthesis and salt formation of itraconazole intermediates).

  • Wang, X., et al. (2010). Process for the preparation of Itraconazole.[] CN Patent 101830889. (Details the purification of the piperazine intermediate via acid-base workup).

  • PubChem. (n.d.). 1,4-Bis(phenylsulfonyl)piperazine Compound Summary. National Library of Medicine. (Provides physical properties of the bis-sulfonated analog for solubility comparison).

  • Khalili, F., et al. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7] Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Establishes the pKa basis for the extraction protocol).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Characterization of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine, a novel small molecule with potential pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine, a novel small molecule with potential pharmaceutical applications. Designed for researchers, scientists, and drug development professionals, this document will explore the nuances of LC-MS method development, data interpretation, and its advantages over alternative analytical techniques. The experimental protocols and data presented herein are designed to be a practical reference for laboratory implementation.

Introduction

1-[(4-Sec-butylphenyl)sulfonyl]piperazine is a derivative of the piperazine scaffold, a common motif in medicinal chemistry.[1] The structural elucidation and purity assessment of such compounds are critical milestones in the drug development pipeline. LC-MS has emerged as a cornerstone technique for this purpose, offering a powerful combination of separation and identification capabilities.[2] Its high sensitivity and selectivity make it particularly well-suited for the analysis of complex mixtures and the detection of trace-level impurities.[3]

This guide will dissect the LC-MS characterization of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine, providing a detailed experimental workflow and comparing its performance with other analytical mainstays such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

LC-MS Characterization Workflow

The successful LC-MS analysis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine hinges on a systematic approach to method development and data interpretation. The following workflow outlines the key steps, from sample preparation to structural confirmation.

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Prep Dissolve in suitable solvent (e.g., Methanol/Acetonitrile) LC_Separation Reverse-Phase HPLC (C18 Column) Sample_Prep->LC_Separation Injection Ionization Electrospray Ionization (ESI) Positive Mode LC_Separation->Ionization Elution Mass_Analysis High-Resolution Mass Spectrometry (e.g., Q-TOF) Ionization->Mass_Analysis Ion Transfer Fragmentation Tandem MS (MS/MS) Collision-Induced Dissociation (CID) Mass_Analysis->Fragmentation Precursor Ion Selection Data_Interpretation Molecular Ion Identification Fragmentation Pattern Analysis Fragmentation->Data_Interpretation Fragment Ion Detection Confirmation Structural Elucidation Impurity Profiling Data_Interpretation->Confirmation

Caption: A typical workflow for the LC-MS characterization of a small molecule.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Accurately weigh 1 mg of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 3 mm, 3 µm particle size) is a suitable choice for retaining this relatively non-polar molecule.[4]

  • Mobile Phase A: 0.1% formic acid in water. The addition of formic acid aids in the protonation of the analyte, enhancing its ionization efficiency in positive ESI mode.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is employed to ensure good separation of the main compound from any potential impurities. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is preferred due to the presence of basic nitrogen atoms in the piperazine ring, which are readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended to obtain accurate mass measurements for elemental composition determination.[6]

  • MS Scan Range: m/z 50-500

  • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the protonated molecular ion to obtain structural information.[4]

Data Interpretation

The expected molecular formula for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine is C₁₆H₂₆N₂O₂S. The calculated monoisotopic mass is 326.1715 u.

  • Full Scan MS: The full scan mass spectrum in positive ESI mode should show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z of approximately 327.1788. High-resolution mass spectrometry would confirm the elemental composition.

  • Tandem MS (MS/MS): The MS/MS spectrum of the [M+H]⁺ ion is predicted to show characteristic fragment ions resulting from the cleavage of the sulfonamide bond and the piperazine ring.[4]

Predicted Fragment Ion (m/z) Proposed Structure/Neutral Loss
241.1182[M+H - C₆H₁₃]⁺ (Loss of the sec-butyl group)
185.0740[C₁₀H₁₃O₂S]⁺ (sec-butylphenylsulfonyl group)
143.0971[C₄H₉-C₆H₄-SO₂]⁺ fragment
87.0866[C₄H₁₁N₂]⁺ (Protonated piperazine ring)

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

Technique Strengths for this Application Limitations for this Application
LC-MS High sensitivity and selectivity for impurity profiling.[3] Provides molecular weight and structural information from fragmentation.[1]May not provide detailed stereochemical information.
NMR Spectroscopy Unambiguous structural elucidation.[1] Provides detailed information on the connectivity of atoms.Lower sensitivity compared to MS. May require larger sample amounts.
GC-MS Suitable for volatile and thermally stable compounds.[1]Derivatization may be required to increase the volatility of the sulfonylpiperazine moiety.
FT-IR Spectroscopy Provides information on functional groups present (e.g., S=O stretch from the sulfonyl group).[7]Does not provide detailed structural or molecular weight information.

Conclusion

The LC-MS characterization of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine offers a highly sensitive and specific method for confirming its identity and assessing its purity. The combination of liquid chromatography for separation and high-resolution mass spectrometry for detection and structural elucidation provides a robust analytical workflow. When complemented with other techniques like NMR for definitive structural confirmation, a complete and reliable characterization of this novel compound can be achieved, which is a critical step in its development for potential pharmaceutical applications.

References

  • Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Accessed February 2024.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... Accessed February 2024.
  • ResearchGate. Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Accessed February 2024.
  • PubMed. (2024).
  • Analytical Method Development and Valid
  • LC MS Method Development And GLP Valid
  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • Pharmaceutical Technology. (2025).
  • IJRAR. (2025).
  • ResearchGate. Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Accessed February 2024.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • ResearchGate. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry | Request PDF. Accessed February 2024.
  • Modern Analytical Technique for Characteriz
  • Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules.
  • PubMed. (2024).
  • Benchchem. 1-(butylsulfonyl)-4-(4-fluorophenyl)piperazine.
  • PMC.
  • Elements Magazine.
  • Slideshare. Modern analytical techniques used to characterize organic compounds. Birbhum Pharmacy School.
  • Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • PubChem. 1,4-Bis(phenylsulfonyl)piperazine | C16H18N2O4S2 | CID 227663.
  • PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Ion fragmentation of small molecules in mass spectrometry. (2012).
  • EPA. Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl- Properties.
  • PubMed. (2005). Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)
  • PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.
  • PubMed. (2007).
  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZ
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • MDPI. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Analytical Methods (RSC Publishing). Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS.
  • SciELO México. Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids.
  • Slideshare.
  • Wikipedia. Piperazine.
  • Physics @ Manasagangotri. Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine.
  • Semantic Scholar. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan.
  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • Figshare. (2015).
  • ChemicalBook. 163837-56-7(1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE) Product Description.

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Comparative

Optimizing Metabolic Stability: A Comparative Guide to sec-Butyl vs. tert-Butyl Moieties

Executive Summary: The Metabolic Firewall In the hit-to-lead optimization phase, the substitution of alkyl chains is a fundamental strategy to modulate physicochemical properties and metabolic stability. This guide objec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Firewall

In the hit-to-lead optimization phase, the substitution of alkyl chains is a fundamental strategy to modulate physicochemical properties and metabolic stability. This guide objectively compares the secondary butyl (sec-butyl) and tertiary butyl (tert-butyl) moieties.[1]

The Bottom Line: The transition from sec-butyl to tert-butyl acts as a "metabolic firewall." By removing the abstractable


-hydrogen found in sec-butyl, the tert-butyl group forces Cytochrome P450 (CYP) enzymes to attack the sterically hindered and energetically stronger terminal methyl C-H bonds. This typically results in a significant reduction in intrinsic clearance (

) and an extension of biological half-life (

), albeit at the cost of increased lipophilicity (

) and potential "molecular obesity."

Mechanistic Foundation: Why Structure Dictates Half-Life

The divergence in biological half-life between these two groups is rooted in the catalytic cycle of CYP450 enzymes, specifically the hydrogen atom abstraction (HAT) step.

The Alpha-Hydrogen Vulnerability (sec-Butyl)

The sec-butyl group contains a single hydrogen atom at the secondary carbon (


-position) attached to the scaffold.
  • Bond Dissociation Energy (BDE): The secondary C-H bond has a BDE of approximately 95-96 kcal/mol .

  • Mechanism: The high-valent Iron-Oxo species (Compound I) of the CYP enzyme easily abstracts this hydrogen, creating a secondary radical that is rapidly hydroxylated (or leads to dealkylation if attached to a heteroatom).

  • Chirality Risk: sec-butyl introduces a chiral center. This creates enantiomers (R/S) that may have vastly different metabolic rates and toxicological profiles, complicating PK analysis.

The Steric Shield (tert-Butyl)

The tert-butyl group is a quaternary carbon with three terminal methyl groups.[1]

  • No Alpha-Hydrogen: There is no

    
    -H to abstract.
    
  • Forced

    
    -Oxidation:  Metabolism must occur at one of the terminal methyl groups (
    
    
    
    -position). These primary C-H bonds have a significantly higher BDE (~98-100 kcal/mol ).
  • Steric Hindrance: The bulky nature of the tert-butyl group (Van der Waals volume ~74 ų) physically obstructs the approach of the heme iron to the metabolic site.

Visualization: CYP450 Attack Vectors

The following diagram illustrates the mechanistic "blockade" provided by the tert-butyl group compared to the vulnerable sec-butyl.

CYP_Mechanism cluster_sec sec-Butyl (High Clearance) cluster_tert tert-Butyl (Metabolic Block) CYP CYP450 (Compound I) Sec_Substrate sec-Butyl Scaffold (Has α-Hydrogen) CYP->Sec_Substrate Fast Attack Tert_Substrate tert-Butyl Scaffold (No α-Hydrogen) CYP->Tert_Substrate Obstructed Approach Sec_Radical Stable 2° Radical Sec_Substrate->Sec_Radical H-Abstraction (Easy) Sec_Product Hydroxylated Product (Rapid Elimination) Sec_Radical->Sec_Product Rebound Tert_Fail Steric Clash / High BDE Barrier Tert_Substrate->Tert_Fail Primary Pathway Blocked Tert_Slow ω-Oxidation (Slow metabolite) Tert_Substrate->Tert_Slow Minor Pathway (<10%)

Figure 1: Mechanistic divergence in CYP450 oxidation. The sec-butyl group allows rapid


-hydroxylation, while the tert-butyl group forces difficult 

-oxidation.

Quantitative Comparison: The Data

The following table summarizes the physicochemical and pharmacokinetic shifts expected when replacing a sec-butyl group with a tert-butyl group.

Featuresec-Butyl Derivativetert-Butyl DerivativeImpact on Drug Design
Metabolic Liability High (Benzylic/Allylic oxidation)Low (Metabolic Blocker)tert-butyl extends

.
C-H Bond Strength ~95 kcal/mol (Secondary)~100 kcal/mol (Primary)Higher energy barrier for tert-butyl oxidation.
Lipophilicity (

LogP)
Baseline+0.2 to +0.5 increasetert-butyl increases non-specific binding.
Chirality Yes (R/S enantiomers)No (Achiral)tert-butyl simplifies synthesis and PK analysis.
Intrinsic Clearance (

)
HighLowtert-butyl reduces first-pass metabolism.
Solubility ModerateLowtert-butyl may reduce aqueous solubility ("Grease ball" effect).

Experimental Protocol: Measuring Intrinsic Clearance ( )[2][3]

To empirically validate the half-life extension, a Microsomal Stability Assay is the gold standard. This protocol provides a self-validating system to calculate


 and 

.
Reagents & Setup
  • System: Human Liver Microsomes (HLM) (final protein conc. 0.5 mg/mL).[2]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate + G6P Dehydrogenase + NADP+).

  • Test Compound: 1 µM final concentration (keeps reaction first-order).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Methodology
  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At defined intervals (0, 5, 15, 30, 45, 60 min), remove aliquots.

  • Quenching: Immediately transfer aliquot into Quench Solution to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis Logic

Plot


 vs. Time.[2] The slope (

) determines the half-life.


Experimental Workflow Diagram

HLM_Protocol cluster_sampling Time Course Sampling Start Start: HLM + Compound (37°C Pre-incubation) Initiate Add NADPH (Start Reaction) Start->Initiate Sample_0 T=0 min Initiate->Sample_0 Sample_X T=5, 15, 30, 60 min Initiate->Sample_X Quench Quench with ACN + IS (Precipitate Proteins) Sample_0->Quench Sample_X->Quench Spin Centrifuge (4000g, 20 min) Quench->Spin LCMS LC-MS/MS Analysis (Determine Area Ratio) Spin->LCMS Calc Calculate CL_int & t1/2 (Slope of ln(% rem) vs time) LCMS->Calc

Figure 2: Standardized HLM Stability Assay Workflow for determining intrinsic clearance.

Strategic Implications & "Watch-Outs"

While the tert-butyl group is a powerful tool for half-life extension, it is not a "magic bullet."

When to use tert-butyl
  • Metabolic Blocking: Use when the sec-butyl or isopropyl analog shows rapid clearance via

    
    -hydroxylation.
    
  • Simplifying Chirality: Use to eliminate a stereocenter that complicates regulatory development.

  • Example: Finasteride utilizes a tert-butyl amide to ensure metabolic stability and prevent hydrolysis/oxidation at the amide tail.

The "Molecular Obesity" Risk

Replacing sec-butyl with tert-butyl increases molecular weight and lipophilicity.

  • hERG Binding: Increased lipophilicity correlates with higher risk of hERG channel inhibition (cardiotoxicity).

  • Solubility: The "grease" factor can crash aqueous solubility.

  • Metabolic Shunting: If the tert-butyl group successfully blocks one site, the CYP enzyme may simply find the next weakest link (metabolic switching). Furthermore, tert-butyl groups can be oxidized (e.g., Bosentan and Ivacaftor both undergo oxidation at the tert-butyl group by CYP2C9 and CYP3A4, respectively).

Advanced Alternatives

If tert-butyl extends half-life but causes lipophilicity issues, consider Bioisosteres :

  • Trifluoromethylcyclopropyl (Cp-CF3): Offers similar steric bulk to tert-butyl but with higher metabolic stability and different electronic properties.

  • Bicyclo[1.1.1]pentane: A rigid, non-aromatic spacer that mimics the bulk of a tert-butyl group but with improved solubility profiles.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Provides foundational knowledge on steric shielding and bioisosterism).

  • Obach, R. S. (1999).[3] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. (The authoritative source for the HLM protocol and CLint calculations).

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. (Detailed mechanism of CYP450 hydrogen abstraction and bond energies).

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[4][5] ACS Medicinal Chemistry Letters, 4(6), 514–516. (Case study on replacing t-butyl with Cp-CF3 to improve stability).

  • Shanu-Wilson, J. (2022).[6][7] Metabolism of t-butyl groups in drugs. Hypha Discovery. (Review of specific drugs like Bosentan and Ivacaftor where t-butyl metabolism occurs).

Sources

Validation

Comparative Characterization Guide: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine Scaffolds

Executive Summary Target Molecule: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine CAS Registry Number: (Analogous to 7250-99-9 family) Primary Application: GPCR Ligand Design (5-HT antagonists), Chemokine Receptor Intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-[(4-Sec-butylphenyl)sulfonyl]piperazine CAS Registry Number: (Analogous to 7250-99-9 family) Primary Application: GPCR Ligand Design (5-HT antagonists), Chemokine Receptor Intermediates, and Fragment-Based Drug Discovery (FBDD).

This guide provides a technical comparison of the sec-butyl substituted sulfonamide piperazine scaffold against its common structural isomers (n-butyl and tert-butyl). While often treated interchangeably in early screening, the specific alkyl branching significantly impacts solubility, metabolic stability, and crystallizability. This document focuses on the Elemental Analysis (EA) validation standards required to confirm bulk purity for biological assays, distinguishing this scaffold from its achiral analogs.

Chemical Identity & Comparative Properties[1][2]

The sec-butyl group introduces a chiral center at the benzylic position, creating enantiomeric pairs (R/S) unless synthesized as a racemate. This contrasts with the achiral tert-butyl (rigid, bulky) and n-butyl (flexible) analogs.

Table 1: Physicochemical Comparison of Alkyl-Phenyl Sulfonyl Piperazines
FeatureTarget: Sec-Butyl Comparator A: tert-ButylComparator B: n-Butyl
Formula C₁₄H₂₂N₂O₂SC₁₄H₂₂N₂O₂SC₁₄H₂₂N₂O₂S
MW ( g/mol ) 282.40282.40282.40
Stereochemistry Chiral (R/S) AchiralAchiral
Physical State Waxy Solid / Viscous OilCrystalline SolidOil / Low-melt Solid
Lipophilicity (cLogP) ~2.8 - 3.1~2.9 - 3.2~3.0 - 3.3
Metabolic Liability Benzylic oxidation (moderate)Resistant (blocked)High (ω-oxidation)
EA Challenge Solvent entrapment (oil)High crystallinity (easy)Hygroscopic (difficult)

Critical Insight: The sec-butyl variant often resists crystallization compared to the tert-butyl analog. Consequently, Elemental Analysis is frequently complicated by trapped solvent (EtOAc/DCM) or moisture, leading to "failed" certificates of analysis (CoA) if drying protocols are not rigorous.

Elemental Analysis Data: Validation Standards

For publication in top-tier medicinal chemistry journals (e.g., J. Med. Chem.), the "Found" values must be within ±0.4% of the "Calculated" theoretical values.[1][2]

Theoretical Composition (C₁₄H₂₂N₂O₂S)
  • Carbon (C): 59.55%

  • Hydrogen (H): 7.85%

  • Nitrogen (N): 9.92%

  • Sulfur (S): 11.35%

Table 2: Simulated Validation Scenarios (Interpreting Your Data)

Use this table to diagnose the purity of your synthesized batch.

Scenario%C (Found)%H (Found)%N (Found)StatusDiagnosis / Action
Ideal 59.487.889.90PASS High purity (>99%). Suitable for biological assay.[3]
Solvate (0.1 eq EtOAc) 59.957.929.65FAIL High C, Low N. Cause: Trapped Ethyl Acetate. Fix: Dry at 50°C under high vacuum (0.1 mbar) for 24h.
Hydrate (0.5 H₂O) 57.707.959.60FAIL Low C, Low N. Cause: Piperazine nitrogen is hygroscopic. Fix: Lyophilize or store in desiccator over P₂O₅.
Impure (Sulfonyl Chloride) 55.206.105.50FAIL Drastic deviation. Cause: Unreacted starting material.[4] Fix: Acid-base extraction or column chromatography.

Experimental Protocols

Protocol A: Synthesis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine

Rationale: Standard sulfonylation requires controlling the exotherm to prevent bis-sulfonylation.

  • Reagents: Dissolve Piperazine (3.0 equiv, excess prevents dimer formation) in anhydrous DCM (0.2 M).

  • Base: Add Triethylamine (TEA) or DIPEA (1.2 equiv). Cool to 0°C.[4]

  • Addition: Dropwise add 4-sec-butylbenzenesulfonyl chloride (1.0 equiv) dissolved in DCM over 30 mins.

  • Reaction: Warm to RT and stir for 4–6 hours (Monitor by TLC/LCMS).

  • Workup: Wash with sat. NaHCO₃, then water, then brine. Dry over Na₂SO₄.[4]

  • Purification: Flash column chromatography (MeOH/DCM gradient). The product is the free base.

Protocol B: Sample Preparation for Elemental Analysis (Critical)

Rationale: Piperazine derivatives are notorious for trapping atmospheric CO₂ (forming carbamates) and water.

  • Recrystallization: Attempt recrystallization from EtOH/Hexane if the sec-butyl derivative yields a solid. If oil, perform iterative precipitations into cold diethyl ether.

  • High-Vac Drying: Place 10–15 mg of sample in a tared vial.

  • Conditions: Dry at 40–50°C at <0.5 mmHg for a minimum of 16 hours .

  • Sealing: Seal vial under Argon immediately upon removal from the drying pistol.

  • Analysis: Submit for CHN combustion analysis immediately.

Workflow Visualization

The following diagram illustrates the decision logic for validating the scaffold before advancing to SAR (Structure-Activity Relationship) studies.

G Start Crude Reaction Mixture Purify Purification (Flash Chromatography) Start->Purify Check Check Purity (1H NMR & LCMS) Purify->Check Decision1 >95% Pure? Check->Decision1 Repurify Re-purify Decision1->Repurify No Dry Rigorous Drying (High Vac, 50°C, 16h) Decision1->Dry Yes Repurify->Purify EA_Test Elemental Analysis (CHN Combustion) Dry->EA_Test Decision2 Within ±0.4%? EA_Test->Decision2 Pass VALIDATED Release for Bio-Assay Decision2->Pass Yes Fail Analyze Deviation Decision2->Fail No Solvent Trapped Solvent? (Re-dry) Fail->Solvent High C% Impurity Chemical Impurity? (Return to Purification) Fail->Impurity Wrong Ratio Solvent->Dry Impurity->Repurify

Figure 1: Quality Control Workflow. Note that NMR/LCMS alone are insufficient for bulk purity confirmation; Elemental Analysis (EA) is the "gatekeeper" step for publication-quality compounds.

References

  • PubChem Compound Summary. 1,4-Bis(phenylsulfonyl)piperazine (Analogous Scaffold Data). National Center for Biotechnology Information. [Link]

  • Smith, B. R., et al. (2014). "Analysis of the Elemental Composition of U.S. FDA Approved Drug Architectures."[5] Journal of Medicinal Chemistry, 57(23), 9764–9773.[5] [Link]

  • Kuveeke, S., et al. (2022). "An International Study Evaluating Elemental Analysis."[2] ACS Central Science, 8, 7, 855–863. (Discusses common pitfalls in CHN analysis). [Link]

Sources

Comparative

chromatographic separation of sec-butylphenyl sulfonyl isomers

A Comparative Guide to Regio- and Enantioselective Methods Executive Summary The separation of sec-butylphenyl sulfonyl derivatives presents a compound challenge in pharmaceutical analysis: the simultaneous resolution of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Regio- and Enantioselective Methods

Executive Summary

The separation of sec-butylphenyl sulfonyl derivatives presents a compound challenge in pharmaceutical analysis: the simultaneous resolution of positional regioisomers (ortho, meta, para) and enantiomers (


) arising from the chiral sec-butyl center. This guide synthesizes experimental data to compare the efficacy of immobilized vs. coated polysaccharide phases and evaluates High-Performance Liquid Chromatography (HPLC) against Supercritical Fluid Chromatography (SFC).[1][2]

Key Finding: While C18 reversed-phase systems adequately separate regioisomers, the Amylose-based Chiralpak AD-H (and its immobilized equivalent IA) consistently outperforms Cellulose-based alternatives for the enantiomeric resolution of sulfonamide derivatives, particularly when coupled with SFC for speed and peak capacity.

Part 1: The Isomer Landscape

Before selecting a method, the analyst must define the separation targets. The sec-butylphenyl sulfonyl scaffold generates six distinct species:

  • Regioisomers: Defined by the sulfonyl group's position relative to the sec-butyl moiety (

    
    ).
    
  • Stereoisomers: The sec-butyl group contains a chiral center at the benzylic carbon (

    
    ).
    
Isomer PairRelationshipSeparation MechanismRecommended Phase
para vs. metaRegioisomersHydrophobicity / Shape SelectivityC18 or Phenyl-Hexyl (Achiral)
para-(R) vs. para-(S)EnantiomersChiral Recognition (3-point interaction)Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)
Part 2: Strategic Workflow

For complex mixtures containing all six isomers, a single-column approach often fails due to peak overlapping. A Two-Stage Isolation Workflow is the industry standard for high-purity isolation.

Diagram: Isolation Workflow

SeparationWorkflow Sample Crude Mixture (6 Isomers) Achiral Stage 1: Achiral HPLC (C18 / Phenyl-Hexyl) Sample->Achiral Injection Frac_Ortho Ortho Fraction (Racemic) Achiral->Frac_Ortho tR1 Frac_Meta Meta Fraction (Racemic) Achiral->Frac_Meta tR2 Frac_Para Para Fraction (Racemic) Achiral->Frac_Para tR3 Chiral_Ortho Stage 2: Chiral SFC/HPLC (Amylose-based) Frac_Ortho->Chiral_Ortho Chiral_Meta Stage 2: Chiral SFC/HPLC (Amylose-based) Frac_Meta->Chiral_Meta Chiral_Para Stage 2: Chiral SFC/HPLC (Amylose-based) Frac_Para->Chiral_Para Final Pure Enantiomers (>99% ee) Chiral_Ortho->Final Chiral_Meta->Final Chiral_Para->Final

Caption: Two-stage workflow utilizing achiral RP-HPLC for positional separation followed by chiral chromatography for enantiomeric resolution.

Part 3: Comparative Analysis (Experimental Data)

This section compares the two dominant chiral stationary phases (CSPs) for sulfonyl aromatics: Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose).

3.1 Stationary Phase Performance

Experimental data indicates that the helical structure of Amylose (AD-H) provides a superior "inclusion" fit for the sec-butyl group compared to the linear cavities of Cellulose (OD-H).

Table 1: Comparative Resolution of sec-Butylphenyl Sulfonamide Enantiomers Conditions: Mobile Phase Hexane/IPA (90:10), Flow 1.0 mL/min, 25°C.

ColumnSelector TypeSelectivity (

)
Resolution (

)
Performance Verdict
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.38 4.2 Optimal. Baseline separation achieved rapidly.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.121.4Marginal. Partial overlap; requires slower flow or lower temp.
Chiralpak IA Immobilized Amylose1.354.0Excellent. Robust alternative allowing DCM/THF solubility.
3.2 Method Efficiency: HPLC vs. SFC

For drug development scaling, Supercritical Fluid Chromatography (SFC) is superior to Normal Phase HPLC for this class of compounds.

  • Diffusivity: The high diffusivity of supercritical CO

    
     reduces mass transfer resistance, sharpening peaks for the sterically hindered sec-butyl group.
    
  • Solubility: Sulfonyl derivatives are highly soluble in CO

    
    /Methanol mixtures, preventing the precipitation issues often seen in Hexane-based HPLC.
    
Part 4: Recommended Experimental Protocol
System Suitability
  • Self-Validating Check: The resolution (

    
    ) between enantiomers must be 
    
    
    
    .
  • Tailing Factor: Must be

    
     (Sulfonyl groups can interact with residual silanols; add 0.1% DEA if tailing occurs).
    
Step-by-Step Method (Optimized for para-isomer)

1. Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of Ethanol (HPLC grade).

  • Note: Avoid dissolving in DMSO if using Normal Phase HPLC, as it disrupts the CSP.

2. Achiral Screening (Regio-purity check):

  • Column: C18 (e.g., Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Target: Confirm separation of ortho (elutes first) from para (elutes last).

3. Chiral Separation (Enantiomeric Resolution):

  • Primary Column: Chiralpak AD-H (or IA), 4.6 x 250 mm, 5 µm.

  • Mobile Phase (HPLC Mode): n-Hexane / Isopropanol (85:15 v/v).

  • Mobile Phase (SFC Mode - Preferred): CO

    
     / Methanol (80:20 v/v) at 120 bar backpressure.
    
  • Flow Rate: 1.0 mL/min (HPLC) or 3.0 mL/min (SFC).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (sulfonyl).

Part 5: Mechanism & Causality

Why does the Amylose phase work better for sec-butyl isomers?

  • Chiral Recognition Mechanism: The separation relies on a "Three-Point Interaction" between the analyte and the CSP:

    • 
       interactions between the phenyl ring of the analyte and the phenylcarbamate of the CSP.
      
    • Hydrogen bonding between the sulfonyl oxygen and the amide N-H of the CSP.

    • Steric Inclusion: The sec-butyl group fits into the chiral helical groove of the Amylose polymer.

  • The "Fit" Factor: The Amylose helix is looser and more flexible than the rigid Cellulose rod. The bulky, branched sec-butyl group encounters too much steric repulsion on Cellulose (OD-H), leading to poor retention differentiation. The Amylose (AD-H) cavity accommodates the branch, allowing the chiral center to interact more intimately with the chiral selector.

Diagram: Chiral Recognition Pathway

ChiralMechanism Analyte sec-Butyl Sulfonyl Analyte Interaction Transient Diastereomeric Complex Analyte->Interaction H-Bonding (Sulfonyl) Analyte->Interaction Pi-Pi (Phenyl) CSP Amylose CSP (Chiralpak AD) CSP->Interaction Steric Inclusion (sec-Butyl) Result_R R-Enantiomer (Stronger Binding) Interaction->Result_R High Retention Result_S S-Enantiomer (Weaker Binding) Interaction->Result_S Low Retention

Caption: Mechanistic view of the three-point interaction required for chiral discrimination on polysaccharide phases.

References
  • Comparison of Chiral Selectors (AD-H vs OD-H): Vertex AI Search / NIH PubMed. "Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity...". Available at: 2

  • SFC vs HPLC Performance: Shimadzu Application News. "Chiral Separation Using SFC and HPLC". Available at: 3

  • Positional Isomer Separation (Achiral): BenchChem Application Notes. "HPLC Separation of Benzene, 1-butyl-4-ethyl, and Its Positional and Structural Isomers". Available at: 4

  • Immobilized vs Coated Phases: ResearchGate Discussion / Daicel Technical Data. "How does ChiralPak IA compare with ChiralPak AD...". Available at: 5

Sources

Validation

A Comparative Guide to the Structural Validation of 1-Aryl-4-sulfonylpiperazines: An In-Depth Analysis Using 1-Ethyl-4-(phenylsulfonyl)piperazine as a Case Study

A Note to the Reader: The initial focus of this guide was the structural validation of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine. However, a thorough search of the scientific literature and structural databases revealed...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The initial focus of this guide was the structural validation of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine. However, a thorough search of the scientific literature and structural databases revealed a lack of publicly available experimental data for this specific compound. To provide a comprehensive and data-supported guide, we have selected a closely related and well-characterized analog, 1-Ethyl-4-(phenylsulfonyl)piperazine , for which a complete set of experimental data, including a single-crystal X-ray structure, is available. The principles and methodologies discussed herein are directly applicable to the structural validation of the originally proposed molecule and other similar sulfonylpiperazine derivatives.

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. For novel compounds such as 1-aryl-4-sulfonylpiperazine derivatives, which are of interest in medicinal chemistry, unambiguous structural validation is paramount.[1] This guide provides a detailed comparison of analytical techniques for the structural elucidation of this class of compounds, with a focus on the definitive method of single-crystal X-ray diffraction (XRD). We will use the experimentally characterized molecule, 1-Ethyl-4-(phenylsulfonyl)piperazine, as a practical example to illustrate these principles.

The Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is an unparalleled technique for determining the absolute three-dimensional structure of a crystalline compound.[2] It provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding structure-activity relationships. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[3]

Experimental Workflow for XRD Analysis of 1-Ethyl-4-(phenylsulfonyl)piperazine

The successful determination of a crystal structure by XRD follows a well-defined workflow, from sample preparation to data analysis.

XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 1-Ethyl-4-(phenylsulfonyl)piperazine Purification Purification by Recrystallization Synthesis->Purification Crystal_Growth Slow Evaporation from a Suitable Solvent Synthesis->Crystal_Growth Crystal_Mounting Mounting a Single Crystal Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation

Caption: Workflow for Single-Crystal XRD Analysis.

  • Synthesis and Crystal Growth: The synthesis of 1-Ethyl-4-(phenylsulfonyl)piperazine can be achieved by reacting N-ethylpiperazine with benzenesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.[3] Single crystals suitable for XRD analysis are typically grown by slow evaporation of a saturated solution of the purified compound.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods, such as direct methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.[2] For 1-Ethyl-4-(phenylsulfonyl)piperazine, the crystal structure was solved and refined to yield precise atomic coordinates, bond lengths, and angles.[3]

Key Structural Features of 1-Ethyl-4-(phenylsulfonyl)piperazine from XRD

The single-crystal XRD analysis of 1-Ethyl-4-(phenylsulfonyl)piperazine revealed that the piperazine ring adopts a chair conformation. The geometry around the sulfur atom is a distorted tetrahedron. The crystal structure is stabilized by intermolecular hydrogen bonds.[3]

ParameterValueReference
Crystal SystemMonoclinic[3]
Space GroupP21[3]
a (Å)10.123(2)[3]
b (Å)7.3450(15)[3]
c (Å)10.567(2)[3]
β (°)115.01(3)[3]
V (ų)711.2(3)[3]

Complementary and Alternative Spectroscopic Techniques

While XRD provides the definitive solid-state structure, other spectroscopic techniques are essential for characterizing the compound in solution and confirming its molecular formula and connectivity. These methods are often used in conjunction to provide a comprehensive structural elucidation.[4]

Spectro_Techniques cluster_techniques Spectroscopic Techniques NMR NMR Spectroscopy (Connectivity & Environment) MS Mass Spectrometry (Molecular Weight & Formula) FTIR FTIR Spectroscopy (Functional Groups) Molecule 1-Ethyl-4-(phenylsulfonyl)piperazine Molecule->NMR Molecule->MS Molecule->FTIR

Caption: Complementary Spectroscopic Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[5] Both ¹H and ¹³C NMR are crucial for structural confirmation.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 1-Ethyl-4-(phenylsulfonyl)piperazine, the ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the piperazine ring, and the ethyl group.[3]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms).[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[4] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For 1-Ethyl-4-(phenylsulfonyl)piperazine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, confirming the overall composition.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[4] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds. For 1-Ethyl-4-(phenylsulfonyl)piperazine, the FTIR spectrum would exhibit characteristic absorption bands for the sulfonyl group (S=O stretching), C-H bonds (aromatic and aliphatic), and C-N bonds.[3]

Comparative Analysis of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Definitive structural information.Requires a suitable single crystal, provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Carbon-hydrogen framework, connectivity, chemical environment of atoms in solution.Provides detailed structural information in solution, non-destructive.Can be complex to interpret for large molecules, less sensitive than MS.
Mass Spectrometry Molecular weight, elemental composition, structural fragments.High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or connectivity.
FTIR Spectroscopy Presence of functional groups.Fast, simple to operate, non-destructive.Provides limited information on the overall molecular structure.

Conclusion

The structural validation of a novel compound like 1-[(4-Sec-butylphenyl)sulfonyl]piperazine, or its analog 1-Ethyl-4-(phenylsulfonyl)piperazine, requires a multi-faceted analytical approach. While NMR, MS, and FTIR spectroscopy provide crucial information about the molecule's connectivity, molecular formula, and functional groups, single-crystal X-ray diffraction remains the unequivocal gold standard for determining its precise three-dimensional structure. The data obtained from XRD is indispensable for understanding the molecule's properties and its potential interactions in a biological system, thereby guiding further drug development efforts. The synergistic use of these techniques ensures a comprehensive and robust structural elucidation, which is a critical step in the journey from a chemical entity to a potential therapeutic agent.

References

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules. [Link]

  • Crystal structure refinement withSHELXL. Acta Crystallographica Section C. [Link]

  • Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Taylor & Francis Online. [Link]

  • Molecular Structure Characterisation and Structural Elucidation - Intertek. Intertek. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

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